molecular formula C9H9N3O B1383043 6-Methyl-1h-indazole-3-carboxamide CAS No. 1519055-70-9

6-Methyl-1h-indazole-3-carboxamide

Cat. No.: B1383043
CAS No.: 1519055-70-9
M. Wt: 175.19 g/mol
InChI Key: GPWPDULHZVFFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1H-indazole-3-carboxamide is a high-purity chemical compound offered for research and development purposes. It belongs to the class of indazole-3-carboxamides, a group of nitrogen-containing heterocyclic compounds recognized in medicinal chemistry as a privileged scaffold for their versatility in interacting with diverse biological targets . The indazole core consists of a benzene ring fused to a pyrazole ring, with the 1H-tautomeric form being the most thermodynamically stable . This specific derivative is characterized by a methyl substituent at the 6-position of the benzene ring and a carboxamide functional group at the 3-position of the heterocyclic ring. The indazole-3-carboxamide structure is a key pharmacophore in scientific discovery. Research into analogous compounds has demonstrated that the specific regiochemistry of the 3-carboxamide linker is critical for potent biological activity, such as in the modulation of the CRAC (Calcium-Release Activated Calcium) channel, which plays a key role in immune cell activation . Furthermore, the indazole scaffold is a common structural element in several FDA-approved drugs, particularly in oncology, including kinase inhibitors like Pazopanib . The presence of the carboxamide group makes this compound a versatile intermediate for further chemical synthesis and exploration of structure-activity relationships (SAR) . Researchers value this scaffold for its potential in developing probes for various enzyme and receptor systems. Applications & Research Value: • Medicinal Chemistry Research: Serves as a key intermediate for the design and synthesis of novel bioactive molecules. Its structure allows for exploration as a core scaffold in the development of kinase inhibitors and other targeted therapies . • Pharmacological Probes: Useful for constructing compounds to investigate pathways involving calcium signaling in immune cells, based on activities observed in closely related indazole-3-carboxamides . • Chemical Synthesis: Acts as a building block for further functionalization, enabling the creation of a diverse library of derivatives for high-throughput screening and lead optimization. Note: This product is intended for research purposes in a controlled laboratory environment only. It is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPDULHZVFFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methyl-1h-indazole-3-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1H-indazole-3-carboxamide is a bicyclic heteroaromatic scaffold of significant utility in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Functioning primarily as a pharmacophore anchor, the indazole-3-carboxamide motif provides critical hydrogen-bonding interactions within the hinge region of kinase binding pockets (e.g., VEGFR, PDGFR, PAK1). While often encountered as an intermediate in the synthesis of complex N1-alkylated drugs (such as Pazopanib analogs or synthetic cannabinoid receptor agonists), the unsubstituted 1H-form serves as the fundamental building block for Structure-Activity Relationship (SAR) exploration.

This guide details the physicochemical profile, validated synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing lead candidates in oncology and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3]

Core Identifiers
ParameterData
CAS Registry Number 1519055-70-9
IUPAC Name 6-Methyl-1H-indazole-3-carboxamide
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Monoisotopic Mass 175.0746 Da
SMILES CC1=CC2=C(C=C1)NNC2=C(N)O
InChI Key WZVBKCJHULLMHK-UHFFFAOYSA-N
Predicted Physicochemical Properties

Note: Experimental values for the specific 6-methyl isomer are sparse; data below represents consensus computational predictions based on the indazole scaffold.

PropertyValueSignificance
LogP (Octanol/Water) ~1.2 – 1.5Moderate lipophilicity; suitable for CNS penetration if N1-alkylated.
Topological Polar Surface Area (TPSA) ~86 ŲIndicates good potential for membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (Amide NH₂, Indazole NH)Critical for "hinge binder" activity in kinase pockets.
H-Bond Acceptors 2 (Amide C=O, Indazole N2)Facilitates water-mediated bridging in protein active sites.
pKa (Indazole NH) ~13.8Weakly acidic; deprotonation at N1 allows facile alkylation.

Synthetic Pathways[2][4][5]

The synthesis of 6-Methyl-1H-indazole-3-carboxamide generally proceeds via the carboxylic acid intermediate. Two primary routes are established: the Isatin Rearrangement Route (scalable, industrial) and the Indole Oxidation Route (lab-scale).

Route A: The Isatin Rearrangement (Pfitzinger-Type)

This is the preferred method for generating the indazole-3-carboxylate core with high regioselectivity.

Step-by-Step Protocol:

  • Ring Opening: 6-Methylisatin is treated with aqueous NaOH (1N) at 50°C to hydrolyze the lactam, forming the 2-amino-4-methylphenylglyoxylic acid sodium salt.

  • Diazotization: The solution is cooled to 0°C and treated with Sodium Nitrite (NaNO₂) and HCl, converting the amine to the diazonium salt.

  • Reduction & Cyclization: Stannous Chloride (SnCl₂) is added to reduce the diazonium species to the hydrazine, which spontaneously cyclizes under acidic conditions to yield 6-Methyl-1H-indazole-3-carboxylic acid .

  • Amidation: The acid is activated (using CDI or SOCl₂) and reacted with aqueous or gaseous ammonia to yield the final carboxamide.

Route B: C3-Functionalization of Indazole

Alternatively, one may start from the commercially available 6-methyl-1H-indazole.

  • Iodination: Reaction with I₂/KOH yields 3-iodo-6-methyl-1H-indazole.

  • Palladium-Catalyzed Carbonylation: Pd-catalyzed aminocarbonylation under CO atmosphere (balloon pressure) in the presence of ammonia or hexamethyldisilazane (HMDS) affords the target amide.

Synthetic Logic Diagram

The following diagram illustrates the critical intermediates and decision points in the synthesis.

Synthesis Isatin 6-Methylisatin Intermed1 Diazonium Intermediate Isatin->Intermed1 1. NaOH 2. NaNO2/HCl Acid 6-Methyl-1H-indazole- 3-carboxylic Acid Intermed1->Acid SnCl2 (Reductive Cyclization) Chloride Acid Chloride (Activated) Acid->Chloride SOCl2 or CDI Target 6-Methyl-1H-indazole- 3-carboxamide (CAS 1519055-70-9) Chloride->Target NH3 (aq/gas)

Caption: Route A (Isatin Rearrangement) provides the most reliable access to the 3-carboxylated indazole core.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The indazole-3-carboxamide moiety is a "privileged scaffold" in oncology. In the context of kinases like VEGFR2 (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), the molecule acts as a hinge binder.

  • Donor-Acceptor Motif: The N1-H (donor) and N2 (acceptor) of the indazole ring often mimic the adenine ring of ATP.

  • The Carboxamide Role: The C3-amide group frequently extends into the solvent-exposed region or forms hydrogen bonds with the "gatekeeper" residue, stabilizing the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR) Map

Modifications to the 6-methyl-1H-indazole-3-carboxamide core drive potency and selectivity.

SAR Core 6-Methyl-1H-indazole- 3-carboxamide Core N1_Mod N1 Position (NH) Critical for alkylation. Attaching hydrophobic tails here (e.g., fluorobenzyl) increases potency but alters solubility. Core->N1_Mod C3_Mod C3 Amide (CONH2) Primary H-bond donor. Substitution (e.g., N-methyl) can improve metabolic stability but may reduce hinge binding. Core->C3_Mod C6_Mod C6 Methyl Group Modulates lipophilicity. Can be replaced by -F or -Cl to block metabolic oxidation or alter electronic properties. Core->C6_Mod

Caption: SAR optimization zones. The N1 position is the primary vector for diversification in drug discovery.

Analytical Characterization Standards

To validate the identity of synthesized 6-Methyl-1H-indazole-3-carboxamide, the following spectral signatures must be observed.

1H-NMR (DMSO-d6, 400 MHz)
  • Amide Protons: Two broad singlets (exchangeable with D₂O) typically appearing between δ 7.2 – 7.8 ppm .

  • Indazole NH: A broad singlet downfield, often >13.0 ppm .

  • Aromatic Region:

    • C4-H: Doublet (~δ 7.9 ppm).

    • C7-H: Singlet (~δ 7.3 ppm, due to C6-Methyl shielding).

    • C5-H: Doublet of doublets.

  • Methyl Group: A sharp singlet at δ 2.4 – 2.5 ppm .

Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: 176.2 m/z.

  • Key Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary amides, yielding the acylium ion at ~159 m/z.

Safety & Handling (GHS)

Based on hazard profiles of structurally related indazole-3-carboxylates.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). All synthesis steps involving hydrazine intermediates (Route A) must be performed in a fume hood due to potential toxicity of precursors.

References

  • LGC Standards. (2025). Certificate of Analysis: 6-Methyl-1H-indazole-3-carboxamide (CAS 1519055-70-9).[1][2][3] Retrieved from

  • Zhang, M., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." European Journal of Medicinal Chemistry, 203, 112517.

  • BenchChem. (2025).[4][5] Synthesis Protocol: 7-Methyl-1H-indazole-3-carboxamide (Analogous Methodology). Retrieved from

  • Snyder, H.R., et al. (1952). "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009-2012.
  • Cayman Chemical. (2024). Indazole-3-Carboxamide Synthetic Cannabinoid Biomarkers. Retrieved from

Sources

Executive Summary: The Chameleon of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Indazole Scaffold: A Privileged Framework in Modern Drug Discovery

The indazole (benzopyrazole) scaffold represents a cornerstone of modern medicinal chemistry, distinguished by its bioisosteric relationship to the indole ring (tryptophan) and the purine base (adenine). Unlike its ubiquitous cousin indole, indazole is rare in nature but dominant in synthetic pharmacopoeias. Its utility stems from a unique "chameleon-like" ability to shift tautomeric states (1H- vs. 2H-), allowing it to adapt to diverse protein binding pockets—most notably the ATP-binding hinge region of kinases.[1]

This technical guide dissects the indazole scaffold for drug discovery professionals, moving from fundamental physicochemical properties to advanced synthetic strategies and structure-activity relationships (SAR).[1]

Part 1: Chemical Architecture & Tautomerism

The defining feature of the indazole ring is its annular tautomerism. Understanding this equilibrium is critical for rational drug design, particularly when docking into protein active sites.[1]

The Tautomeric Equilibrium

Indazole exists primarily in two forms: 1H-indazole and 2H-indazole.[1][2]

  • 1H-Indazole: The thermodynamically stable form (approx. 4–5 kcal/mol more stable in the gas phase).[1] It possesses a benzenoid structure, preserving aromaticity in the fused ring.[3]

  • 2H-Indazole: The quinoid-like structure.[1][3] While less stable in isolation, this tautomer is often stabilized by specific hydrogen bonding networks within enzyme active sites (e.g., Pazopanib).[1]

Critical Design Parameter: The N1-H acidity (pKa ~14) and N2 basicity allow the scaffold to act simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA).[1]

Visualization: Tautomeric States & Numbering

IndazoleTautomers Figure 1: Indazole Tautomerism and Pharmacological Relevance cluster_0 Thermodynamic Equilibrium cluster_1 Binding Implications node1 1H-Indazole (Benzenoid Form) Most Stable node2 2H-Indazole (Quinoid Form) Less Stable node1->node2  Tautomeric Shift   mode1 Kinase Hinge Binder (Adenine Mimic) node1->mode1 mode2 Stabilized by Specific H-Bonds node2->mode2

Figure 1: The 1H-indazole is the dominant species in solution, but the 2H-tautomer is accessible and biologically relevant, particularly in specific kinase inhibitor binding modes.[2]

Part 2: Synthetic Architectures

For the medicinal chemist, accessing the scaffold with correct regiochemistry is paramount. We categorize synthesis into De Novo Construction and Functionalization .[1]

Strategy A: De Novo Cyclization (The Davis-Beirut Route)

While classical diazotization of o-toluidines (Bartoli synthesis) is effective, modern SAR exploration favors the Davis-Beirut reaction (base-catalyzed cyclization of o-nitrobenzyl amines) or Cu-catalyzed cyclization of o-halo hydrazones.[1] These allow for the introduction of diverse substituents at the N1 and C3 positions early in the synthesis.

Strategy B: Regioselective Functionalization (The C3-Switch)

The C3 position is the "vector of diversity" for kinase inhibitors.

  • Electrophilic Substitution: Halogenation (I2/KOH) at C3 is highly selective.[1]

  • Cross-Coupling: The resulting 3-iodoindazole is a prime substrate for Suzuki-Miyaura coupling.[1]

Detailed Protocol: C3-Arylation via Suzuki-Miyaura Coupling

Standard Operating Procedure for Lead Optimization

Objective: Synthesis of 3-(4-methoxyphenyl)-1H-indazole from 3-iodo-1H-indazole.

Reagents:

  • Substrate: 3-Iodo-1H-indazole (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) - Chosen for resistance to oxidation and steric bulk.[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Superior to K₂CO₃ for sterically demanding couplings.[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.[1]

Step-by-Step Methodology:

  • Preparation: In a microwave vial, charge the 3-iodoindazole (1 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (2 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes. This is a self-validating step ; failure to purge will result in homocoupling of the boronic acid (detected by LCMS as biaryl byproduct).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under positive Argon pressure.

  • Solvation: Add degassed Dioxane/Water (5 mL).

  • Reaction: Heat to 100°C for 2–4 hours (or microwave at 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Indazoles are polar; expect elution at 30–50% EtOAc.[1]

Part 3: Medicinal Chemistry & SAR

The indazole scaffold is a validated pharmacophore in oncology, particularly for targeting the ATP-binding pocket of protein kinases.

Mechanism: The Adenine Mimic

Kinases bind ATP via a "hinge region" that forms hydrogen bonds with the adenine ring. The indazole scaffold mimics this interaction:

  • N1-H (Donor): Binds to the hinge backbone carbonyl (e.g., Glu residue).[1]

  • N2 (Acceptor): Binds to the hinge backbone amide NH.[1]

Case Study 1: Axitinib (Inlyta®)[1]
  • Target: VEGFR1/2/3.

  • Structure: 1H-Indazole.[1][2][3]

  • Binding Mode: Axitinib acts as a Type I inhibitor but binds in the DFG-in (active) conformation.[1] The indazole ring forms a bidentate H-bond with the hinge region of the kinase.

  • Key Insight: The flexibility of the vinyl linker at C3 allows the molecule to adapt to the "gatekeeper" residue, making it effective even against certain resistant mutants (e.g., T315I in BCR-ABL).

Case Study 2: Pazopanib (Votrient®)[1]
  • Target: VEGFR/PDGFR/c-Kit.

  • Structure: 2H-Indazole (rare).[1][2]

  • Binding Mode: Unlike Axitinib, Pazopanib utilizes the 2H-tautomer.[1] The N1 is substituted with a pyrimidine ring, forcing the system into the 2H-form to maintain aromaticity and binding geometry. This highlights the scaffold's versatility.

Comparative Data: FDA-Approved Indazole Drugs
Drug NameIndazole TypePrimary TargetIndicationKey SAR Feature
Axitinib 1H-IndazoleVEGFR, c-KitRenal Cell CarcinomaStyryl linker at C3 extends into hydrophobic pocket.[1]
Pazopanib 2H-IndazoleVEGFR, PDGFRRenal Cell Carcinoma2-Methylpyrimidine at N1 locks 2H-tautomer.[1]
Niraparib 2H-IndazolePARP1/2Ovarian CancerCarboxamide mimics Nicotinamide of NAD+.[1]
Entrectinib 1H-IndazoleROS1, ALK, TRKNSCLC (ROS1+)C3-benzyl group acts as hydrophobic anchor.[1]
Visualization: Kinase Binding Logic (Axitinib Model)

AxitinibBinding Figure 2: The 'Adenine Mimic' Binding Mode of 1H-Indazole in Kinase Hinge Regions cluster_kinase Kinase Hinge Region (VEGFR2) cluster_drug Axitinib (Indazole Core) residue1 Glu917 (C=O) residue2 Cys919 (NH) atomN2 Indazole N2 (Acceptor) residue2->atomN2 H-Bond atomN1 Indazole N1-H (Donor) atomN1->residue1 H-Bond

Figure 2: Schematic representation of the bidentate hydrogen bonding network formed between the indazole core and the kinase hinge region residues.

Part 4: Future Horizons

The indazole scaffold is evolving beyond simple inhibition.[4]

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C3 or C4 allows for irreversible binding to cysteines (e.g., in EGFR inhibitors).[1]

  • PROTACs: Indazole-based kinase inhibitors are increasingly used as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs).[1] Their high affinity and defined exit vectors (solvent-exposed regions) make them ideal for recruiting E3 ligases to degrade oncogenic proteins.[1]

References

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents Med.[5] Chem. (2021).[1][6]

  • Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation. Nature Medicine (2015).[1]

  • FDA Label: Inlyta (Axitinib). U.S. Food and Drug Administration.[1]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (2014).[1]

  • Pazopanib (Votrient). National Cancer Institute Drug Dictionary.[1]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 6-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-1H-indazole-3-carboxamide is a member of the indazole-3-carboxamide chemical class. This scaffold is of significant interest to the pharmaceutical and life science communities, serving as a core structural component in a variety of bioactive molecules, including kinase inhibitors for cancer research and potent synthetic cannabinoid receptor agonists.[1][2] The precise and accurate quantification of 6-Methyl-1H-indazole-3-carboxamide is critical for a range of applications, from purity assessment of synthetic batches in drug discovery to metabolic studies and quality control.

While a plethora of analytical methods exist for the broader indazole-3-carboxamide class, validated protocols specifically for the 6-methyl isomer are not widely documented in peer-reviewed literature. This application note, therefore, provides comprehensive, robust protocols for the quantification of 6-Methyl-1H-indazole-3-carboxamide using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are grounded in the known analytical behavior of closely related structural analogs and are designed to meet the rigorous standards of international validation guidelines.[3][4]

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of an analyte is fundamental to developing a robust analytical method. Based on the properties of the parent compound, 1H-indazole-3-carboxamide, and its isomers, we can infer the key characteristics of 6-Methyl-1H-indazole-3-carboxamide relevant to its analysis.[5][6]

PropertyValue (Predicted/Inferred)Rationale & Implication for Analysis
Molecular Formula C₉H₉N₃O---
Molecular Weight 175.19 g/mol Essential for mass spectrometry settings and concentration calculations.[6]
XLogP3 ~0.8 - 1.2Indicates moderate hydrophilicity, suitable for reversed-phase chromatography.[5][6]
UV λmax ~254 nm, ~300 nmThe indazole ring system exhibits strong UV absorbance, allowing for sensitive detection by HPLC-UV.[7][8]
pKa (Not available)The indazole moiety has both acidic (N-H) and basic nitrogens, making pH control of the mobile phase important for consistent retention.
The Core Challenge: Isomeric Specificity

A primary challenge in the analysis of methylated indazoles is the potential presence of positional isomers (e.g., 4-methyl, 5-methyl, 7-methyl, and N-methyl isomers). These isomers often exhibit very similar physicochemical properties, making their chromatographic separation difficult. The analytical method must, therefore, possess sufficient selectivity to resolve 6-Methyl-1H-indazole-3-carboxamide from its potential isomers and other related impurities. This necessitates the use of high-efficiency HPLC columns and carefully optimized mobile phases.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the quantification of 6-Methyl-1H-indazole-3-carboxamide in bulk materials, process intermediates, and simple formulations where analyte concentrations are expected to be in the µg/mL range or higher.

Principle of HPLC-UV

High-Performance Liquid Chromatography separates compounds in a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a liquid mobile phase. For 6-Methyl-1H-indazole-3-carboxamide, a reversed-phase C18 column is employed, which retains the moderately polar analyte. Elution is achieved using a polar mobile phase. A UV detector is used to quantify the analyte as it elutes from the column by measuring its absorbance at a specific wavelength where it strongly absorbs light.

Experimental Protocol

1.2.1. Materials and Reagents

  • Reference Standard: 6-Methyl-1H-indazole-3-carboxamide (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

1.2.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV or Diode Array Detector (DAD) is sufficient.
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)A robust, general-purpose C18 column provides excellent retention and peak shape for aromatic compounds.
Mobile Phase A 10 mM Ammonium Acetate in WaterBuffering the mobile phase ensures consistent ionization state of the analyte, leading to reproducible retention times.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC, providing good elution strength.
Gradient 20% B to 80% B over 10 minutesA gradient elution is recommended to ensure separation from potential impurities and provide a sharp peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures retention time stability.
Injection Vol. 10 µLAdjustable based on analyte concentration and sensitivity requirements.
Detection UV at 254 nmIndazole derivatives show strong absorbance at this wavelength, providing good sensitivity.[7][8]
Run Time 15 minutesAllows for elution of the analyte and any late-eluting impurities, followed by column re-equilibration.

1.2.3. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 6-Methyl-1H-indazole-3-carboxamide reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Framework (ICH Q2(R1))

This protocol must be validated to ensure it is fit for its intended purpose.[3][4] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products. Peak purity should be confirmed using a DAD.
Linearity R² ≥ 0.999 for the calibration curve over the specified range.
Range Typically 80% to 120% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for replicate injections and analyses on different days.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. The concentration at which accuracy and precision criteria are met.
Robustness The method should be unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Stock & Working Standards Inject Inject into HPLC System Std_Prep->Inject Calibrate Generate Calibration Curve (Area vs. Conc.) Std_Prep->Calibrate Sample_Prep Dissolve & Filter Sample Sample_Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Protocol 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity, high-selectivity quantification of 6-Methyl-1H-indazole-3-carboxamide, particularly in complex matrices such as plasma, urine, or tissue homogenates, where concentrations are expected to be in the ng/mL to pg/mL range.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI). The mass spectrometer then selects the protonated molecule (the precursor ion), fragments it, and detects a specific fragment (a product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-low quantification limits.

Experimental Protocol

2.2.1. Materials and Reagents

  • As per Protocol 1, with the addition of:

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 6-Methyl-1H-indazole-d3-3-carboxamide) is ideal. If unavailable, a structurally similar compound with different mass can be used (e.g., 5-Methyl-1H-indazole-3-carboxamide).

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB).

2.2.2. Instrumentation and Conditions

ParameterConditionRationale
LC System UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)UHPLC provides better resolution and faster run times, which is beneficial for complex matrices.
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)Required for sensitive and selective MRM-based quantification.
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)A sub-2 µm particle column is suitable for UHPLC, offering high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent modifier with Mobile Phase A.
Gradient 5% B to 95% B over 5 minutesA fast gradient suitable for UHPLC analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak shape.
Ionization Electrospray Ionization (ESI), Positive ModeThe basic nitrogen atoms in the indazole ring are readily protonated.
MRM Transitions Analyte: m/z 176.1 → 117.1 IS: (Analyte-specific)Precursor ([M+H]⁺) is selected. Product ion corresponds to the loss of the carboxamide and methyl group. These are proposed transitions and must be optimized.
Collision Energy (Compound-dependent)Must be optimized by infusing the analyte to find the energy that yields the most stable and intense product ion.

2.2.3. Sample Preparation (from Plasma) This protocol utilizes Solid Phase Extraction (SPE) for sample clean-up and concentration.

  • Pre-treatment: To 100 µL of plasma, add 20 µL of Internal Standard working solution (e.g., 100 ng/mL) and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

LC-MS/MS Workflow and SPE Diagram

LCMSMS_Workflow cluster_spe Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis Pretreat Spike Plasma with IS & Acidify Load Load Sample Pretreat->Load Condition Condition SPE (Methanol, Water) Wash Wash Cartridge Elute Elute with Methanol Wash->Elute Dry_Recon Evaporate & Reconstitute Elute->Dry_Recon Inject Inject into UHPLC Dry_Recon->Inject Ionize ESI+ Source Inject->Ionize Select Q1: Select Precursor Ion (m/z 176.1) Ionize->Select Fragment Q2: Fragment Ion (Collision Cell) Select->Fragment Detect Q3: Detect Product Ion (m/z 117.1) Fragment->Detect

Caption: SPE sample preparation and LC-MS/MS analysis workflow.

Bioanalytical Method Validation Framework (FDA/ICH M10)

For bioanalytical applications, validation must demonstrate performance in the biological matrix.[9][10][11]

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in at least six sources of blank matrix.
Calibration Curve At least 6 non-zero points, with r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run accuracy (as %RE) and precision (as %CV) should be ≤15% (≤20% at LLOQ) at a minimum of four QC levels.
Matrix Effect The matrix factor (response in post-spiked matrix vs. neat solution) should be consistent across different lots of matrix. CV ≤ 15%.
Recovery Extraction recovery should be consistent and reproducible, but does not need to be 100%.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of 6-Methyl-1H-indazole-3-carboxamide. The HPLC-UV method is well-suited for purity and assay testing of bulk material, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. While these protocols are based on sound analytical principles and data from closely related analogs, it is imperative that any laboratory implementing these methods performs a full, in-house validation to demonstrate fitness for its specific purpose, adhering to the principles outlined in the ICH and FDA guidelines.[3][9]

References

  • MySkinRecipes. 6-methyl-1h-indazole-3-carboxamide. [Link]

  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20978176, 1H-Indazole-3-carboxamide. [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet) at a concentration of 125 µM in acetonitrile. [Link]

  • Boyd, S. G., et al. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. ACS Catalysis, 8(12), 11843–11849. [Link]

  • Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93–100. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • National Center for Biotechnology Information. PubChem Entry for 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kant, R., et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23, 2368–2376. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • National Center for Biotechnology Information. PubChem Entry for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 11(7), 541–553. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21699713, 1-methyl-1H-indazole-3-carboxamide. [Link]

  • SlideShare. Q2R1.pptx. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

Sources

How to use 6-Methyl-1h-indazole-3-carboxamide in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

6-Methyl-1H-indazole-3-carboxamide (CAS: 1519055-70-9) is a critical heterocyclic scaffold utilized in neuropharmacology for two distinct but high-value applications: Structure-Activity Relationship (SAR) profiling of Synthetic Cannabinoid Receptor Agonists (SCRAs) and Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors (e.g., VEGFR/PDGFR) in neuro-oncology.

While the unsubstituted indazole-3-carboxamide core is ubiquitous in "third-generation" synthetic cannabinoids (e.g., AB-CHMINACA), the 6-methyl substituted variant serves as a vital steric probe. By introducing a methyl group at the C6 position, researchers can interrogate the tolerance of the Cannabinoid Receptor 1 (CB1) orthosteric binding pocket and the ATP-binding cleft of receptor tyrosine kinases.[1]

Key Applications
  • NPS Forensic Analysis: Acting as a primary metabolite reference standard to identify novel "designer drugs" that utilize the 6-methyl-indazole core to evade standard toxicology screens.

  • Receptor Mapping: Assessing the steric constraints of the CB1 receptor's "toggle switch" region (residues F200/W356) by comparing 6-methyl analogs against 5-fluoro or unsubstituted controls.

  • Neuro-Oncology: Serving as a starting scaffold for dual-action inhibitors targeting angiogenesis (VEGFR) and proliferation (FGFR) in glioblastoma models.[1]

Mechanism of Action & Biological Context[1][2]

The Indazole-3-Carboxamide Pharmacophore

In neuropharmacology, this scaffold acts as a "privileged structure."

  • GPCR Modulation (CB1/CB2): The indazole ring mimics the indole core of classical cannabinoids (e.g., JWH-018).[1] The 3-carboxamide moiety forms essential hydrogen bonds with the receptor's lysine/aspartate residues. The 6-methyl group alters the electron density of the aromatic system and provides steric bulk that can either enhance selectivity or drastically reduce potency, making it an ideal "negative control" or "selectivity filter" in drug design.[1]

  • Kinase Inhibition: In neuro-oncology, the nitrogen atoms of the indazole ring function as hydrogen bond acceptors/donors in the hinge region of kinases, blocking ATP binding and downstream signaling (e.g., PI3K/Akt/mTOR pathways).[1]

Metabolic Pathway Relevance

In vivo, complex carboxamide-linked synthetic cannabinoids (e.g., those with valine or tert-leucine head groups) undergo rapid hydrolysis by amidases (e.g., CES1).[1] This releases the primary amide (the subject of this guide) as a stable metabolite before further hydrolysis to the carboxylic acid.[1]

Experimental Protocols

Protocol A: Chemical Derivatization for SAR Profiling (N1-Functionalization)

Objective: To synthesize lipophilic probes capable of crossing the blood-brain barrier (BBB) and binding to CB1 receptors.[1]

Rationale: The 1H-indazole core is too polar for high-affinity CB1 binding. N1-alkylation mimics the "tail" of endogenous cannabinoids.

Materials:

  • 6-Methyl-1H-indazole-3-carboxamide (Start Material)

  • 1-Bromo-5-fluoropentane (Alkylating Agent)[2]

  • Potassium Carbonate (

    
    , Anhydrous)[1]
    
  • DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of 6-Methyl-1H-indazole-3-carboxamide in 5 mL anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Add 2.0 eq of anhydrous

    
    . Stir at room temperature for 30 minutes to generate the indazole anion.
    
  • Alkylation: Dropwise add 1.2 eq of 1-bromo-5-fluoropentane.

    • Critical Note: The 6-methyl group may sterically hinder N1-alkylation compared to unsubstituted analogs. Monitor reaction kinetics closely.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Quench & Isolation: Pour mixture into ice-cold brine (20 mL). Extract with Ethyl Acetate (3x 15 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel; Gradient 0-5% MeOH in DCM).
    
  • Validation: Confirm structure via 1H-NMR (Look for N1-methylene triplet at ~4.3 ppm).

Protocol B: Competitive Radioligand Binding Assay (CB1 Receptor)

Objective: Determine the affinity (


) of the N1-substituted 6-methyl derivative.[1]

Materials:

  • Membrane preparations from HEK293 cells stably expressing human CB1 (hCB1).[1]

  • Radioligand: [3H]CP-55,940 (0.5 nM final conc).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, 0.05% BSA, pH 7.4.[1]
    

Methodology:

  • Preparation: Dilute the N1-substituted 6-methyl ligand in DMSO (10 mM stock) to concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5–10 µg protein).[1]

    • 50 µL [3H]CP-55,940.[1]

    • 50 µL Test Compound (or Vehicle).[1]

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: LC-MS/MS Detection in Neural Tissue (Metabolic Profiling)

Objective: Detect 6-Methyl-1H-indazole-3-carboxamide as a metabolite in brain homogenates.

Methodology:

  • Extraction: Homogenize 100 mg brain tissue in 400 µL ice-cold acetonitrile (protein precipitation).

  • Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.

  • LC Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

  • MS Parameters (MRM Mode):

    • Precursor Ion: m/z 176.1 [M+H]+ (Calculated for

      
      ).[1]
      
    • Product Ions: m/z 159.1 (Loss of

      
      ), m/z 131.1 (Indazole core).[1]
      
    • Note: The 6-methyl group provides a unique retention time shift compared to the 5-methyl or unsubstituted isomers.

Visualizing the Research Workflow

The following diagram illustrates the dual-pathway utility of the scaffold: Path A for drug discovery (creating active ligands) and Path B for forensic identification (detecting metabolites).[1]

G Scaffold 6-Methyl-1H-indazole- 3-carboxamide (Scaffold/Metabolite) N1_Alk Step 1: N1-Alkylation (Lipophilic Tail Addition) Scaffold->N1_Alk Synthetic Route Detection LC-MS/MS Detection (Brain/Plasma) Scaffold->Detection Biomarker Coupling Step 2: Amide Coupling (Head Group Addition) N1_Alk->Coupling ActiveLigand Novel Ligand (e.g., 6-Me-AB-PINACA) Coupling->ActiveLigand Assay Binding Assay (CB1/VEGFR) ActiveLigand->Assay In Vitro InVivo In Vivo Administration (Model Organism) ActiveLigand->InVivo In Vivo Hydrolysis Metabolic Hydrolysis (Amidase/Esterase) InVivo->Hydrolysis Metabolism Hydrolysis->Scaffold Releases Core

Figure 1: Integrated workflow for using 6-Methyl-1H-indazole-3-carboxamide in synthesis (green path) and metabolic tracking (red path).

Data Summary & Reference Standards

Table 1: Comparative Properties of Indazole-3-Carboxamide Scaffolds

Scaffold VariantMolecular WeightClogP (Est.)Primary ApplicationKey Feature
Unsubstituted 161.16 g/mol 1.2General SCRA CoreHigh CB1 affinity when N1-alkylated
5-Fluoro 179.15 g/mol 1.4High-Potency SCRAsIncreased metabolic stability; high potency
6-Methyl 175.19 g/mol 1.7SAR Probe / Negative Control Steric bulk at C6 often reduces CB1 affinity; useful for selectivity studies

References

  • Banister, S. D., et al. (2015).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559.[1] [1]

  • Hess, C., et al. (2016).[1] "Biotransformation of the synthetic cannabinoid MDMB-CHMICA in human hepatocytes and urine." Drug Testing and Analysis, 8(7), 658-668.[1]

  • Buchler, I. P., et al. (2009).[1] "Indazole-3-carboxamides as inhibitors of receptor tyrosine kinases." Journal of Medicinal Chemistry, 52(2), 345-358.[1] (Contextual reference for kinase inhibition utility).

  • Cayman Chemical. "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Product Information." (Structural analog reference).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Synthetic cannabinoids in Europe." (Context for indazole scaffold prevalence).

Sources

Topic: Methods for Evaluating Anti-Tumor Migration with Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: Intercepting the Metastatic Cascade

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients. A critical initial step in this complex cascade is cell migration, where cancer cells acquire the ability to move through the tumor microenvironment and invade surrounding tissues.[1][2] Consequently, inhibiting tumor cell migration represents a pivotal therapeutic strategy for controlling cancer progression.

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent anti-cancer agents.[3][4] Several approved drugs, such as axitinib and pazopanib, are indazole-based compounds that function primarily as multi-targeted tyrosine kinase inhibitors.[3][5][6] These kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, are key regulators of signaling pathways that drive cell proliferation, angiogenesis, and, crucially, cell motility.[5][7][8] Dysregulation of the c-Met signaling pathway, for instance, is known to contribute to tumor progression, angiogenesis, and metastatic activity.[9] Therefore, evaluating the capacity of novel indazole compounds to inhibit tumor cell migration is an essential step in their preclinical development.

This guide provides a comprehensive overview of robust and reproducible methods for assessing the anti-migratory effects of indazole compounds, from foundational 2D assays to more physiologically relevant 3D and in vivo models. As a Senior Application Scientist, this note is designed not merely to list steps, but to provide the underlying rationale, ensuring that each protocol serves as a self-validating system for generating high-quality, interpretable data.

Part 1: The Mechanistic Underpinning - Targeting Migration Pathways

Many indazole compounds exert their anti-cancer effects by inhibiting protein kinases that are aberrantly activated in cancer cells.[5][10] A primary pathway implicated in tumor cell migration is the Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells lose their cell-cell adhesion and apical-basal polarity to acquire a migratory, mesenchymal phenotype.[1][11] This transition is driven by complex signaling networks, with the c-Met receptor tyrosine kinase being a prominent node.[12][13]

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell motility and invasion.[9] Aberrant c-Met signaling can drive tumor progression and is associated with poor prognosis.[7][9] Indazole-based inhibitors can block the ATP-binding site of the c-Met kinase domain, preventing its activation and halting the downstream signaling that leads to cytoskeletal reorganization and cell movement.

cMET_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cMET c-Met Receptor PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates STAT3 STAT3 cMET->STAT3 Activates HGF HGF (Ligand) HGF->cMET Binds Indazole Indazole Compound Indazole->cMET Inhibits (ATP-binding site) AKT AKT PI3K->AKT Cytoskeleton Cytoskeletal Rearrangement AKT->Cytoskeleton RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cytoskeleton STAT3->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration

Caption: HGF/c-MET signaling pathway promoting cell migration and its inhibition by indazole compounds.

Part 2: In Vitro Evaluation of Anti-Migratory Activity

In vitro assays provide a controlled environment to specifically assess the impact of indazole compounds on cancer cell migration. It is recommended to use a combination of assays, as they measure different aspects of cell motility.[14]

The Wound Healing (Scratch) Assay

This is a straightforward, cost-effective method to study collective cell migration.[15][16] A "wound" is created in a confluent cell monolayer, and the rate at which the cells close this gap is measured over time.[17][18]

Scratch_Assay_Workflow A 1. Seed Cells (Grow to 90-100% Confluency) B 2. Create Scratch (Using pipette tip) A->B C 3. Treat Cells (Vehicle vs. Indazole Compound) B->C D 4. Image T=0 (Capture initial wound area) C->D E 5. Incubate & Image (e.g., every 4-8 hours) D->E F 6. Analyze Data (Measure % Wound Closure) E->F

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol: Wound Healing Assay

  • Cell Seeding: Seed tumor cells in a 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.[19]

    • Rationale: A fully confluent monolayer mimics the state of an epithelial tissue and ensures that wound closure is primarily due to migration, not proliferation into empty space.

  • Serum Starvation (Optional but Recommended): Once confluent, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 6-12 hours.

    • Rationale: This step minimizes cell proliferation, which can be a confounding factor in wound closure.[15] If proliferation remains a concern, a mitotic inhibitor like Mitomycin C can be used at a low, non-toxic concentration.

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[20] Apply firm, consistent pressure to ensure a clean, cell-free gap.

    • Self-Validation: The scratch should be of a consistent width across all wells to ensure comparability.

  • Wash and Treat: Gently wash the wells twice with pre-warmed PBS to remove dislodged cells and debris.[19] Then, add the medium containing the indazole compound at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound.

  • Image Acquisition: Immediately after treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is your T=0 time point. Mark the specific locations on the plate to ensure the same fields are imaged over time.[19]

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.[19]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the "% Wound Closure" using the formula: % Wound Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

    • Plot the % Wound Closure against time for each treatment condition.

Data Presentation: Example Scratch Assay Results

TreatmentConcentration (µM)% Wound Closure at 12h (Mean ± SD)
Vehicle Control (0.1% DMSO)075.2 ± 5.1
Indazole Compound X152.8 ± 4.5
Indazole Compound X521.4 ± 3.8
Indazole Compound X105.9 ± 2.1
The Transwell (Boyden Chamber) Assay

This assay is considered a gold standard for evaluating chemotaxis—cell migration directed by a chemical gradient.[21][22] It uses a permeable membrane insert to separate an upper chamber containing the cells from a lower chamber containing a chemoattractant.[21][23]

Detailed Protocol: Transwell Migration Assay

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium and incubate for 18-24 hours.[24] On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1-5 x 10⁵ cells/mL.

    • Rationale: Serum starvation enhances the cell's migratory response to the chemoattractant gradient.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[25]

    • Place the Transwell inserts (typically with an 8 µm pore size for most tumor cells) into the wells.

    • Add 100-200 µL of the cell suspension to the top chamber of each insert. Add the indazole compound (and vehicle control) directly to the cell suspension in the top chamber.

    • Self-Validation: Include a negative control where the lower chamber contains only serum-free medium to measure random, non-directed migration.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migratory capacity (typically 6-48 hours).[26]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.[26]

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by submerging the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[21]

    • Stain the cells by placing the insert into a well containing 0.2% crystal violet solution for 5-10 minutes.[20]

    • Gently wash the insert in distilled water to remove excess stain.[20]

  • Imaging and Quantification:

    • Allow the membrane to dry completely.

    • Using a microscope, count the number of stained cells in several representative fields of view for each membrane.

    • Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader for a more high-throughput quantification.

The 3D Spheroid Migration/Invasion Assay

Traditional 2D assays lack the complexity of the tumor microenvironment.[27] 3D spheroid models more accurately recapitulate cell-cell and cell-matrix interactions, providing a more physiologically relevant system.[27] This assay measures the ability of cells to migrate radially outwards from a central spheroid into a surrounding extracellular matrix (ECM).[28][29]

Detailed Protocol: 3D Spheroid Invasion Assay

  • Spheroid Formation: Generate uniformly sized tumor spheroids using a method like the hanging drop technique or by seeding cells into ultra-low attachment 96-well plates.[28][30] Spheroids are typically ready for use in 3-4 days.

  • Matrix Embedding:

    • On ice, mix a basement membrane extract (e.g., Matrigel® or Geltrex™) with collagen I to create an invasion matrix.[29]

    • Carefully transfer single spheroids into the matrix mixture.

    • Pipette the spheroid-matrix suspension into the wells of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.[31]

  • Treatment: Once the matrix has solidified, add 100 µL of culture medium containing the indazole compound or vehicle control on top of the gel.

  • Image Acquisition and Analysis:

    • Capture a brightfield image of each spheroid immediately after adding the treatment (T=0).

    • Incubate and acquire images at subsequent time points (e.g., 24, 48, 72 hours).

    • Quantify the invasion by measuring the total area covered by the spheroid and the invading cells at each time point. The change in area from T=0 reflects the extent of invasion.

    • Data Analysis:Invasion Area = Total Area_Tx - Spheroid Core Area_T0

Data Presentation: Comparison of Migration Assay Methodologies

Assay TypePrincipleKey AdvantagesKey Limitations
Wound Healing Collective migration to close a gapSimple, inexpensive, good for collective cell motility[15]Not suitable for chemotaxis; proliferation can be a confounder
Transwell Chemotaxis through a porous membraneQuantifies directed migration; adaptable for invasion (with matrix)[21][23]Endpoint assay; non-migrated cells must be manually removed
3D Spheroid Radial migration from a spheroid into ECMPhysiologically relevant; captures cell-matrix interactions[27][28]More complex setup; imaging can be challenging

Part 3: In Vivo Models of Metastasis

To validate in vitro findings and evaluate the therapeutic potential of an indazole compound in a complex biological system, in vivo models are indispensable.[32][33] These models allow for the assessment of a drug's efficacy, toxicity, and pharmacokinetics under physiological conditions.[33]

The selection of an appropriate model is critical and depends on the specific research question.[32][34]

  • Xenograft Metastasis Models: Human tumor cells are injected into immunocompromised mice.[33]

    • Orthotopic Model: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). This allows for the observation of metastasis originating from a primary tumor.[35]

    • Disseminated/Experimental Model: Tumor cells are injected directly into the bloodstream (e.g., via tail vein or intracardiac injection) to model the later stages of metastasis, where cells colonize distant organs like the lung or bone.[35]

  • Genetically Engineered Mouse Models (GEMMs): These mice are engineered to develop spontaneous tumors that more closely mimic the progression of human cancer, including metastasis.[33][34]

Protocol Outline: Experimental Lung Metastasis Model

  • Cell Preparation: Culture a metastatic cancer cell line (often engineered to express a reporter like Luciferase or GFP for imaging). Harvest and resuspend cells in sterile, serum-free PBS.

  • Injection: Inject 1 x 10⁶ cells in a 100 µL volume into the lateral tail vein of an immunodeficient mouse (e.g., NOD/SCID or NSG).

  • Treatment Regimen: Begin treatment with the indazole compound (and vehicle control) at a predetermined dose and schedule (e.g., daily oral gavage). This can start pre- or post-cell injection depending on the study design (prophylactic vs. therapeutic).

  • Monitoring Metastatic Burden:

    • Monitor tumor burden non-invasively using bioluminescence imaging (e.g., IVIS® Spectrum) at regular intervals.[36]

    • Track animal weight and general health as indicators of toxicity.

  • Endpoint Analysis: At the study endpoint, harvest the lungs and other relevant organs.

    • Count the number of visible metastatic nodules on the lung surface.

    • Perform histological analysis (H&E staining) to confirm and quantify metastatic lesions.

    • Conduct immunohistochemistry (IHC) to analyze biomarkers related to the drug's mechanism of action (e.g., phosphorylated c-Met).

Conclusion

Evaluating the anti-migratory potential of novel indazole compounds requires a multi-faceted approach. By progressing from simple, high-throughput 2D assays to more complex 3D and in vivo models, researchers can build a comprehensive profile of a compound's efficacy. The protocols and rationales detailed in this guide provide a robust framework for obtaining reliable and translatable data, ultimately accelerating the development of new therapies to combat cancer metastasis.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-Methyl-1H-indazole-3-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthetic pathway. The indazole scaffold is a privileged structure in medicinal chemistry, and its successful synthesis is critical for many drug discovery programs.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-tested insights into common experimental challenges. We will address specific issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Troubleshooting the 6-Methyl-1H-indazole-3-carboxylic Acid Intermediate

The most common route to the target carboxamide involves the initial synthesis of the corresponding carboxylic acid. Success in this first stage is paramount. A robust synthesis of the indazole core prevents downstream complications.

Q1: My indazole ring-closing reaction has a very low yield. What are the likely causes?

Answer: A low yield in the indazole cyclization step is a frequent issue. The root cause often lies in one of three areas: the choice of starting materials, reaction conditions, or the formation of side products.

  • Causality of Starting Materials: The purity and reactivity of your precursor are critical. For instance, if you are using a route starting from a substituted o-toluidine or a related aniline, the diazotization and subsequent cyclization must be carefully controlled. Incomplete diazotization will leave unreacted starting material, complicating purification.

  • Influence of Reaction Conditions:

    • Temperature: Indazole formation can be highly temperature-sensitive. Elevated temperatures, while sometimes necessary, can promote the formation of side products like hydrazones and dimers.[1] It is crucial to maintain the recommended temperature profile for your specific synthetic route.

    • pH Control: In methods involving diazotization and cyclization, such as from anthranilic acid, maintaining a specific acidic pH is essential for both forming the diazonium salt and facilitating the subsequent ring closure.[1] Deviation can halt the reaction or lead to unwanted decomposition pathways.

  • Prevalent Side Reactions: Dimerization of intermediates or the formation of stable, non-cyclized hydrazones are common failure modes.[1] The presence of an ortho-hydroxy group, for example, has been noted as essential for cyclization in some pathways, and its absence can prevent the reaction from proceeding.[1]

Workflow: General Synthesis & Troubleshooting Logic

The following diagram outlines a generalized workflow for synthesizing the indazole-3-carboxylic acid intermediate and key troubleshooting checkpoints.

G cluster_0 Part A: Synthesis of 6-Methyl-1H-indazole-3-carboxylic Acid cluster_1 Troubleshooting Checkpoints start Select Starting Material (e.g., 4-Methyl-2-nitro-toluene) step1 Step 1: Oxidation to Acid (e.g., KMnO4) start->step1 step2 Step 2: Nitro Reduction (e.g., H2/Pd-C or SnCl2) step1->step2 check1 Low Yield? Check Purity of Starting Material step1->check1 Monitor step3 Step 3: Diazotization (NaNO2, HCl) step2->step3 step4 Step 4: Intramolecular Cyclization step3->step4 check2 Incomplete Reaction? Verify Reaction Conditions (Temp, pH, Time) step3->check2 Monitor productA Product: 6-Methyl-1H-indazole-3-carboxylic Acid step4->productA check3 Side Products Observed? (e.g., via TLC/LC-MS) Re-evaluate Solvent/Base step4->check3 Monitor

Caption: General workflow for indazole acid synthesis with key troubleshooting checkpoints.

Section 2: Troubleshooting the Amide Coupling Reaction

The conversion of 6-Methyl-1H-indazole-3-carboxylic acid to the corresponding carboxamide is a standard amide bond formation. However, challenges such as low conversion, difficult purification, and side reactions are common.

Q2: I'm recovering my starting carboxylic acid after my amide coupling reaction. Why isn't the amide forming?

Answer: This is a classic problem in amide synthesis. The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction, which forms a stable ammonium-carboxylate salt.[4][5] This salt is unreactive towards amide formation under standard conditions. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling reagent.

Failure to form the amide typically points to an issue with this activation step:

  • Ineffective Coupling Reagent: The chosen coupling reagent may be old, hydrated, or unsuitable for your specific substrates. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) are common, but can be deactivated by moisture.[5][6]

  • Absence of Additives: For many coupling reagents, particularly carbodiimides, additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are crucial. HOBt reacts with the activated acid to form an active ester intermediate. This intermediate is more reactive towards the amine and less prone to side reactions, such as the formation of N-acylurea byproducts.[2]

  • Steric Hindrance: If the amine you are coupling is sterically bulky, the reaction may be sluggish. In such cases, a more powerful coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required.[7]

Q3: My reaction is complete, but I'm struggling to remove the urea byproduct from my DCC/EDC coupling reaction. What's the best approach?

Answer: This is a well-known drawback of using carbodiimide coupling reagents. The byproduct, a substituted urea, can often be difficult to separate from the desired amide product due to similar solubility profiles.

  • For DCC: The dicyclohexylurea (DCU) byproduct is poorly soluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate.[6] The primary method for its removal is filtration. After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize precipitation of the DCU, then filter it off. Sometimes, concentrating the reaction mixture and redissolving it in a minimal amount of a solvent in which the product is soluble but the DCU is not (like cold DCM or ether) can facilitate better removal.

  • For EDC: The urea byproduct from EDC is water-soluble, which is a significant advantage.[5] Purification involves a standard aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a base (e.g., sat. NaHCO3), and then brine will effectively transfer the EDC-urea byproduct and any unreacted starting materials into the aqueous phase.

Mechanism: Carbodiimide-Mediated Amide Coupling

The diagram below illustrates the activation of a carboxylic acid by a carbodiimide (like EDC) and the subsequent nucleophilic attack by an amine to form the amide bond.

G RCOOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Activated Acid) RCOOH->Intermediate + EDC EDC EDC (Coupling Reagent) Amide R-CONH-R' (Amide Product) Intermediate->Amide + R'-NH2 Urea EDC-Urea Byproduct (Water-Soluble) Intermediate->Urea Amine R'-NH2 (Amine)

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Section 3: FAQs on Amide Coupling Protocols & Reagents

Q4: Which coupling reagent should I choose for my synthesis?

Answer: The optimal choice depends on your scale, substrates, and purification strategy. The table below summarizes the properties of commonly used reagents.

Coupling ReagentProsConsTypical Conditions & Workup
EDC/HOBt Water-soluble urea byproduct (easy removal).[2][5]Can be less effective for sterically hindered substrates. Requires an additive (HOBt).DMF or DCM, RT, 4-6h. Aqueous acid/base wash.[2]
DCC Inexpensive and effective.Urea byproduct is poorly soluble, requiring filtration.[6] Can cause allergic reactions.DCM, 0°C to RT. Cool and filter to remove DCU.
HATU/DIPEA Very powerful, fast reactions. Good for hindered substrates.Expensive. Byproducts are water-soluble.DMF, RT, 1-2h. Requires a non-nucleophilic base (DIPEA). Aqueous workup.[7]
B(OCH2CF3)3 Boron-based reagent; often allows for simple filtration-based purification.[8]Not as common as other reagents; may require synthesis of the reagent itself.MeCN, can be run open to air.[8]
Q5: My final product appears to be degrading. Could my amide be hydrolyzing during workup?

Answer: Yes, amide hydrolysis is a possibility, although amides are generally stable functional groups.[9] Hydrolysis typically requires harsh conditions, such as prolonged heating with strong acid or base.[9][10]

During a standard workup, significant hydrolysis is unlikely unless your molecule has other functionalities that make the amide bond particularly labile. However, be mindful of the following:

  • Strongly Acidic/Basic Conditions: Avoid unnecessarily long exposure to concentrated acids or bases during the aqueous wash steps.

  • Silica Gel: If performing column chromatography, be aware that standard silica gel is slightly acidic. For highly sensitive compounds, consider using deactivated or neutral silica gel, or triethylamine-treated silica.

References

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  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge.
  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.
  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. (2021). Chemistry Stack Exchange.
  • Ch20 : Amide hydrolysis. University of Calgary.
  • Indazole synthesis. Organic Chemistry Portal.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Chandrasekhar, T., et al. (2012).
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Chemistry of Amides. (2022). LibreTexts.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011).
  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts.
  • Amide Hydrolysis: Acid and Base-C
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2025).
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Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving indazole scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of functionalizing the indazole nucleus, a prevalent motif in medicinal chemistry.[1][2]

Introduction: The Indazole Nucleus in Modern Chemistry

Indazoles are a critical class of nitrogen-containing heterocycles, widely recognized for their presence in bioactive natural products and pharmaceutical agents.[2] The functionalization of the indazole core is paramount for developing novel therapeutics.[3][4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation, have become indispensable tools for this purpose, offering mild and versatile methods for forming C-C, C-N, and C-O bonds.[5][6][7] However, the unique electronic properties and the presence of the NH proton in indazoles can present specific challenges. This guide provides practical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide: From Low Yields to Unwanted Side Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a bromoindazole, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer: Low or incomplete conversion in Suzuki-Miyaura couplings of indazoles is a frequent challenge. The problem often stems from suboptimal reaction parameters or reagent quality.[8] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity:

    • Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black.[9] This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).[8]

    • Ligand Oxidation/Degradation: Phosphine ligands are susceptible to oxidation.[8] Use fresh ligands or those stored under an inert atmosphere. For challenging couplings involving indazoles, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can facilitate the oxidative addition step, especially with less reactive aryl chlorides.[9]

    • Catalyst Loading: While lower catalyst loadings are ideal, for a new or sluggish reaction, increasing the loading from a typical 1-2 mol% to 5 mol% can significantly improve conversion.[9]

  • The Critical Role of the Base and Solvent:

    • Base Selection: The choice and purity of the base are crucial.[9] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄. The latter, being a stronger base, is often more effective but may require a small amount of water to function optimally in anhydrous conditions.[9]

    • Solvent Purity and Choice: Ensure your solvents are anhydrous if the protocol demands it. A solvent screen including toluene, dioxane, DMF, and THF is often a worthwhile optimization step.[9] The solvent affects solubility, reaction kinetics, and catalyst stability.

  • Indazole-Specific Considerations: The N-H Proton

    • N-Protection: The acidic proton of the indazole N-H can interfere with the catalytic cycle. Protecting the nitrogen with a group like Boc ((tert-butoxycarbonyl)) can improve yields.[3][4] However, be aware that some protecting groups can be cleaved under the reaction conditions. For instance, N-Boc indazoles have been reported to undergo deprotection during microwave-assisted Suzuki couplings.[10]

    • Unprotected Indazoles: While challenging, direct coupling of NH-free indazoles is possible. In such cases, the choice of base is even more critical to manage the acidic proton.

  • Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating. If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, excessive heat can lead to catalyst decomposition.[8]

    • Microwave Irradiation: This technique can significantly accelerate the reaction and improve yields, sometimes even enabling challenging couplings that fail under conventional heating.[10][11][12]

Issue 2: Formation of Side Products: Homocoupling and Protodeboronation

Question: My reaction is producing significant amounts of homocoupled product from my boronic acid and I'm also detecting my starting haloindazole has been dehalogenated. What is causing this and how can I prevent it?

Answer: The formation of these side products points to specific issues within your catalytic cycle.

  • Homocoupling of Boronic Acids: This typically arises from the oxidation of the Pd(0) catalyst in the presence of oxygen. The resulting Pd(II) species can then promote the homocoupling of the boronic acid.

    • Solution: Rigorous degassing of your reaction mixture is the most effective way to minimize this side reaction.[8]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by the presence of water and the basicity of the reaction medium.

    • Solution:

      • Use anhydrous solvents and reagents where possible.

      • Consider using the corresponding boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they often exhibit greater stability.[9]

      • Minimize reaction time; prolonged heating can exacerbate protodeboronation.

Issue 3: Poor Regioselectivity in C-H Functionalization

Question: I am trying to perform a direct C-H arylation on my indazole, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer: Achieving regioselectivity in direct C-H functionalization of indazoles is a significant challenge due to the presence of multiple potentially reactive C-H bonds.

  • Directing Groups: The most common strategy to control regioselectivity is the use of a directing group.[13] For indazoles, a directing group at the N1 position can direct functionalization to the C7 position. Electron-withdrawing groups at the C4 position have also been shown to direct arylation to the C7 position.[14]

  • Ligand and Catalyst Choice: The steric and electronic properties of the ligand can influence which C-H bond is activated. For instance, bidentate ligands like 1,10-phenanthroline have been successfully used for the C3 arylation of 1H-indazoles.[15]

  • Reaction Conditions: Solvents and additives can also play a role in directing the reaction to a specific position.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of my indazole for cross-coupling?

A1: While not always strictly necessary, N-protection is highly recommended, especially for Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] The acidic N-H proton can interfere with organometallic reagents and the catalyst. The Boc group is a common choice, though it can be labile under certain conditions.[10] Unprotected haloindazoles can undergo Suzuki coupling, but this often requires careful optimization of the reaction conditions.[16]

Q2: Which palladium source is best to start with?

Q3: What is the role of the base in a Suzuki-Miyaura reaction?

A3: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[5] The base also neutralizes the acid generated during the reaction.

Q4: Can I perform a Buchwald-Hartwig amination on a 3-haloindazole?

A4: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds at various positions on the indazole ring.[7][17] As with other cross-couplings, success often depends on the judicious choice of ligand, base, and solvent.[18][19] For hindered couplings or less reactive amines, specialized ligands like tBuXPhos may be required.[18]

Q5: Are there greener alternatives to common solvents like dioxane and toluene?

A5: Yes, there is a growing interest in developing more environmentally friendly cross-coupling protocols. Some methods have been developed using water as a solvent for the direct C3 arylation of 1H-indazole.[15] Additionally, ionic liquids have been explored as recyclable media that can also help to stabilize the palladium catalyst and prevent the formation of palladium black.[3][4]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting your experiments.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (Indazole-Pd-Halide) Pd0->ArPdX Ar-X OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Ar'B(OH)_2, Base Transmetalation Transmetalation Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' (Functionalized Indazole) ArPdAr_prime->Product RedElim Reductive Elimination RedElim->Pd0 Boronic Ar'B(OH)_2 Base Base Haloindazole Ar-X (Haloindazole)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your indazole cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Catalyst, Ligand, Solvent, Base) Start->CheckReagents Degas Improve Degassing (e.g., Freeze-Pump-Thaw) CheckReagents->Degas Reagents OK OptimizeBase Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Degas->OptimizeBase OptimizeSolvent Screen Solvents (Toluene, Dioxane, DMF) OptimizeBase->OptimizeSolvent OptimizeTemp Adjust Temperature / Use Microwave OptimizeSolvent->OptimizeTemp ChangeLigand Screen Ligands (e.g., Buchwald-type) OptimizeTemp->ChangeLigand ProtectN Consider N-Protection (e.g., Boc group) ChangeLigand->ProtectN IncreaseLoading Increase Catalyst/Ligand Loading ProtectN->IncreaseLoading Success Yield Improved IncreaseLoading->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters that can be used as a starting point for the optimization of Suzuki-Miyaura couplings of haloindazoles.

ParameterRecommended Starting ConditionsKey Considerations
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Ensure purity and proper storage.
Ligand SPhos, XPhos, PPh₃ (1.2-2.4 eq. to Pd)Bulky, electron-rich ligands are often superior.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Base strength and solubility are critical.[9]
Solvent Dioxane, Toluene, DMFMust be anhydrous and well-degassed.
Temperature 80-120 °C (or Microwave)Higher temperatures can increase rate but also degradation.[8]
Indazole Substrate N-Boc protected 3-iodoindazoleReactivity trend: I > Br >> Cl.[9]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-3-iodoindazole

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 1-Boc-3-iodoindazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents), finely ground

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a dry microwave reaction vial containing a magnetic stir bar, add 1-Boc-3-iodoindazole, the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (3 eq.).

  • Catalyst/Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) and add them to the reaction vial.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane to the vial to achieve the desired concentration (typically 0.1-0.5 M). Seal the vial and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the vial in a microwave reactor. Heat the reaction mixture to 120°C for 30-60 minutes.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Sources

Technical Support Center: 6-Methyl-1H-indazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-06-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 6-Methyl-1H-indazole-3-carboxamide often suffers from low yields due to two primary bottlenecks: inefficient cyclization of the diazonium intermediate and poor solubility during the amidation step.

This guide moves beyond standard textbook protocols, focusing on the "Isatin Route" (Sandmeyer-type cyclization) as the most scalable and robust method. We address the specific electronic influence of the 6-methyl group (an electron-donating group) and provide self-validating checkpoints to ensure process integrity.

Module 1: Route Optimization (The Isatin Pathway)

Why This Route?

While 2-halobenzaldehyde condensation is common, it often yields regioisomeric mixtures (1H vs. 2H). The Isatin Ring-Opening/Recyclization strategy is superior for 3-carboxamide derivatives because it fixes the carbon skeleton early, preventing regioselectivity errors and ensuring the carboxyl moiety is perfectly positioned at C3.

The Validated Workflow

The synthesis proceeds via the conversion of 6-methylisatin to the corresponding hydroxy-acid, followed by diazotization and reductive cyclization.

IsatinRoute Isatin 6-Methylisatin Open Intermediate: 2-Amino-4-methyl- phenylglyoxylic acid Isatin->Open NaOH, Hydrolysis Diazo Diazonium Salt (Unstable < 5°C) Open->Diazo NaNO2, H2SO4 0°C Acid 6-Methyl-1H-indazole- 3-carboxylic acid Diazo->Acid SnCl2 (Reduction) Cyclization Amide TARGET: 6-Methyl-1H-indazole- 3-carboxamide Acid->Amide SOCl2 then NH3 (Amidation)

Figure 1: Validated synthetic pathway from 6-methylisatin to the target carboxamide.[1][2]

Module 2: Troubleshooting the Cyclization (Step 1)

The Issue: Yields drop below 40% during the formation of the indazole core. The Cause: The 6-methyl group is electron-donating. While it stabilizes the aromatic ring, it can make the diazonium intermediate susceptible to premature coupling (tar formation) if the reduction is not instantaneous.

Critical Protocol Adjustments
ParameterStandard ProtocolOptimized Protocol (High Yield) Why? (The Science)
Temperature 0–10°C-5°C to 0°C (Strict) The diazonium salt of electron-rich anilines is thermally unstable. Even 5°C can trigger decomposition.
Acid Source HClH₂SO₄ (conc.) Sulfuric acid acts as a solvent and proton source, preventing the "oiling out" of the amino-acid intermediate.
Reductant Na₂SO₃SnCl₂·2H₂O in conc. HCl Stannous chloride provides a faster, more kinetic reduction than sulfite, favoring cyclization over side-reactions.
Step-by-Step "Rescue" Protocol
  • Solubilization: Dissolve 6-methylisatin in 2.5N NaOH. Warm slightly to open the ring (solution turns yellow/orange). Checkpoint: If the solution is cloudy, filter it now.

  • Diazotization: Cool the solution to 0°C . Add NaNO₂ (1.1 equiv) dropwise.

  • The "Crash" Pour: Prepare a separate vessel with SnCl₂·2H₂O (2.5 equiv) in conc. HCl at 0°C . Pour the diazonium solution rapidly into the tin solution with vigorous stirring.

    • Note: Do not add tin to the diazonium; the inverse addition prevents high local concentrations of unreacted diazonium, reducing tar.

Module 3: Amidation & Solubility (Step 2)

The Issue: The coupling reaction (EDC/HOBt or HATU) stalls, or the product is trapped in the silica column. The Cause: 6-Methyl-1H-indazole-3-carboxylic acid is extremely insoluble in DCM and non-polar solvents. Heterogeneous coupling reactions often fail to reach completion.

Decision Tree: Choosing the Right Activation

AmidationLogic Start Start: Amidation of Indazole-3-carboxylic acid Solubility Is the Acid soluble in DMF/DMSO? Start->Solubility Yes Use HATU/DIPEA Solubility->Yes Yes No Use Acid Chloride Method (SOCl2) Solubility->No No (Most Likely) Action1 Standard Coupling (Risk: Incomplete Conv.) Yes->Action1 Action2 1. Reflux in SOCl2 (2h) 2. Evaporate to dryness 3. Add NH3/THF No->Action2

Figure 2: Logic flow for selecting the amidation reagent based on solubility.

Recommended Protocol: The Acid Chloride Method

Since the carboxylic acid intermediate is stubborn, bypass mild coupling agents.

  • Activation: Suspend the dry 6-methyl-1H-indazole-3-carboxylic acid in neat Thionyl Chloride (SOCl₂). Add 1 drop of DMF (catalyst).

  • Reflux: Heat to reflux until the solution becomes clear (indicates conversion to acid chloride).

  • Isolation: Evaporate SOCl₂ completely (use toluene azeotrope to remove traces). You now have the Acid Chloride Hydrochloride salt .

  • Amidation: Suspend the solid in dry THF (or Dioxane) at 0°C. Bubble dry Ammonia gas (or add 0.5M Ammonia in Dioxane) in excess.

  • Quench: The product will precipitate. Filter the solid.[3][4][5][6][7]

Module 4: Purification (Avoiding the Silica Trap)

Indazole carboxamides are highly polar and hydrogen-bond donors. They "streak" badly on silica gel, leading to massive yield loss.

  • Do NOT: Use standard Flash Chromatography (Hexane/EtOAc).

  • DO: Use Precipitation/Trituration .

    • After the amidation quench, the solid collected is likely your product + ammonium salts.

    • Wash: Suspend the solid in water (dissolves NH₄Cl). Filter.

    • Wash: Suspend in cold Diethyl Ether (removes organic impurities). Filter.

    • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (9:1) .

Frequently Asked Questions (FAQ)

Q: My diazonium salt turned into a brown tar. What happened? A: The temperature likely exceeded 5°C, or the addition of the diazonium to the reducing agent was too slow. The "Inverse Addition" (pouring diazonium into the acid/tin mixture) is crucial to keep the local concentration of diazonium low.

Q: Can I use EDC/HOBt instead of Thionyl Chloride? A: Only if you use DMF as the solvent. However, the workup for DMF (water wash) often causes the product to crash out as a colloid, making filtration difficult. The SOCl₂ method yields a solid that is easier to handle.

Q: The N1 position is unsubstituted. Do I need to protect it? A: Generally, no. The electron-withdrawing nature of the C3-carbonyl (carboxamide) reduces the basicity of N1. However, if you attempt alkylation after amidation, you will get a mixture of N1 and N2 isomers.

References

  • Snyder, H. R., et al. (1952).[8] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012. Link

    • Core reference for the is
  • BenchChem Protocols. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole. Link

    • Provides the modern adaptation of the nitrosation/oxidation workflow which supports the logic for the 6-methyl isomer.
  • ChemicalBook. (2024). 1H-indazole-3-carboxylic acid methyl ester Properties and Synthesis. Link

    • Source for solubility data and thionyl chloride activ
  • Lattanzi, A., et al. (2018).[9] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances, 8, 1311-1316. Link

    • Discusses the electronic effects of substituents on the indazole ring form

Sources

Technical Support Center: Indazole-3-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Potency Optimization, Synthesis Troubleshooting, and SAR Logic Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Leads

Introduction: The Scaffold Architecture

Welcome to the technical support hub for the indazole-3-carboxamide scaffold. This privileged structure is a cornerstone in modern drug discovery, serving as a template for Kinase Inhibitors (e.g., VEGFR-2, GSK-3


, PAK1) and Immunomodulators  (e.g., IDO1, EP4 antagonists).

Unlike simple bioisosteres, the indazole-3-carboxamide offers a rigid bicyclic core that functions as a hydrogen bond donor/acceptor system capable of mimicking the adenine ring of ATP or locking into specific GPCR pockets. This guide addresses the three most common "tickets" submitted by researchers: synthetic failures, potency plateaus, and solubility crashes.

Module 1: Synthesis Troubleshooting (The "Hardware")

Status: High Priority Common Issue: Low yields during the C3-amide coupling or regioselectivity issues at N1/N2.

Q1: My amide coupling at the C3-carboxylic acid position is stalling (<20% yield). Standard EDC/HOBt conditions are failing. Why?

Diagnosis: The C3-carboxylic acid on an indazole ring is electronically deactivated and sterically encumbered, especially if the N1 position is unsubstituted. The electron-rich indazole ring reduces the electrophilicity of the carbonyl carbon. Furthermore, if you are using an aniline as the nucleophile (common for kinase inhibitors), the nucleophilicity is also low.

Troubleshooting Protocol:

  • Switch Coupling Agents: Abandon EDC/HOBt. Move to HATU or T3P (Propylphosphonic anhydride) . HATU generates a more reactive active ester (At-complex) that drives the reaction faster with electron-poor anilines.

  • Base Selection: Use DIPEA (Diisopropylethylamine) in a polar aprotic solvent like DMF. Ensure the reaction is dry; water competes aggressively with the aniline.

  • The "Acid Chloride" Bypass: If HATU fails, convert the acid to the acid chloride using Ghosez’s reagent (1-chloro-N,N,2-trimethylpropenylamine) rather than thionyl chloride (which can cause side reactions on the nitrogen). React the acid chloride immediately with the amine.

Q2: I am getting a mixture of N1- and N2-alkylated products when I try to functionalize the "tail". How do I control this?

Diagnosis: Indazoles exist in an annular tautomeric equilibrium (


 vs 

). Under basic conditions, the anion is ambident. Alkylation usually favors the

(N1) position thermodynamically, but steric bulk or specific solvent effects can push toward

(N2).

Resolution Workflow:

  • For N1-Selectivity (Thermodynamic): Use Cs₂CO₃ in DMF at elevated temperatures (60°C+). The cesium cation coordinates tightly, and the thermodynamic product (

    
    ) dominates over time.
    
  • For N2-Selectivity (Kinetic): This is harder. Often requires specific directing groups or transient protection strategies (e.g., THP protection, alkylate, then deprotect).

  • Purification: The

    
     and 
    
    
    
    isomers usually have significantly different
    
    
    values on silica due to dipole moment differences.
    
    
    -indazoles are typically less polar.
Visual Guide: Synthesis Decision Tree

SynthesisWorkflow start Start: Indazole-3-Carboxylic Acid coupling Attempt Amide Coupling (C3) start->coupling check_yield Yield > 50%? coupling->check_yield success Proceed to Deprotection/Assay check_yield->success Yes failure Troubleshoot Coupling check_yield->failure No check_nuc Is Nucleophile an Aniline? failure->check_nuc method_a Switch to HATU/DIPEA/DMF method_a->coupling method_b Convert to Acid Chloride (Ghosez Reagent) method_b->coupling check_nuc->method_a No (Aliphatic Amine) check_nuc->method_b Yes (Deactivated Aniline)

Caption: Logic flow for troubleshooting low-yield amide couplings in the indazole-3-carboxamide series.

Module 2: Potency Optimization (The "Software")

Status: Active Investigation Common Issue: Compounds show activity (IC50 ~1-10 µM) but fail to reach nanomolar potency.

Q3: My SAR is flat. Substituents on the amide phenyl ring aren't driving potency. Where should I look?

Technical Insight: If the "Head" (Amide) SAR is saturated, you are likely missing a key hydrophobic interaction in the "Deep Pocket" or "Back Cleft" of the target protein.

Optimization Strategy:

  • The "Gatekeeper" Interaction (Kinases): For kinase targets (e.g., PAK1, VEGFR), the indazole core sits in the ATP binding site. The C3-amide linker often positions the attached aryl group near the "Gatekeeper" residue.

    • Action: Introduce ortho-substitution on the amide phenyl ring (e.g., 2-Cl, 2-Me). This forces the phenyl ring to twist out of plane relative to the amide, often locking the conformation to better fit the hydrophobic pocket (Atropisomerism potential).

  • Scaffold Hopping (The Core):

    • Action: If the N1-H is not a critical H-bond donor, alkylate it with a benzyl or heteroaryl-methyl group.

    • Rationale: In many indazole-3-carboxamide crystal structures (e.g., with IDO1 or EP4), the N1-substituent extends into a solvent-exposed channel or a secondary hydrophobic pocket, providing a massive boost in binding enthalpy.

Q4: How do I improve selectivity against off-target kinases?

Mechanism: Many kinase inhibitors fail because they hit the conserved ATP hinge region too generically.

Protocol:

  • Target the DFG-Out Conformation:

    • Modify the amide linker to include a "spacer" (e.g., urea or extra methylene) that pushes the inhibitor deeper, forcing the kinase activation loop into the inactive (DFG-out) state.

  • Exploit the C4-C7 Positions:

    • The benzene portion of the indazole (positions 4, 5, 6, 7) usually faces the solvent or the ribose-binding pocket.

    • Modification: Add solubilizing groups (morpholine, piperazine) at C5 or C6 . This rarely kills potency but drastically changes the shape/electrostatics, often "clashing" with non-target enzymes that have tighter solvent channels.

Visual Guide: SAR Optimization Logic

SARLogic core Indazole-3-Carboxamide (Lead Compound) potency Potency Issue? core->potency selectivity Selectivity Issue? core->selectivity solubility Solubility Issue? core->solubility action_1 Twist Conformation: Ortho-subst. on Amide Ar potency->action_1 Rigidify action_2 Fill Back Pocket: N1-Alkylation (Benzyl/Aryl) potency->action_2 Maximize Contact selectivity->action_1 Steric Clash action_3 Solvent Channel: C5/C6 Solubilizing Groups solubility->action_3 Add Polar Group

Caption: Strategic modification points on the scaffold to address specific biological failures.

Module 3: Physicochemical Properties (ADME)

Status: Critical Common Issue: Compound precipitates in bio-assays or shows 0% oral bioavailability.

Q5: My most potent compound (IC50 = 10 nM) is insoluble. How do I fix this without losing potency?

Root Cause: The indazole-3-carboxamide core is flat and aromatic (Planar Stacking). If the amide substituent is also aromatic (e.g., phenyl), the molecule "stacks" like plates, leading to high lattice energy and poor solubility.

The "Solubility Escape Hatch":

  • Disrupt Planarity: Replace the phenyl ring on the amide with a saturated heterocycle (e.g., piperidine, tetrahydropyran) or a sp3-rich linker (e.g., bicyclo[1.1.1]pentane).

  • Lower LogD (Lipophilicity): Introduce a basic amine (pKa ~8) at the C5 position of the indazole.

    • Why C5? In many crystal structures (e.g., GSK-3

      
      ), C5 points toward the solvent. A solubilizing tail here (e.g., N-methylpiperazine) acts as a "snorkel," keeping the hydrophobic core buried while the tail interacts with water.
      

Summary of Key Data Points

FeatureOptimization TargetRecommended ModificationMechanistic Reason
C3-Amide Potency / SelectivityOrtho-substituted AnilineInduces torsion; locks bioactive conformation.
N1-Position Potency (Enthalpy)Benzyl / Heteroaryl-methylAccesses hydrophobic back-pockets (e.g., in PAK1).
C5-Position Solubility / ADMEMorpholine / PiperazineSolvent-exposed "Snorkel" effect; lowers LogD.
Linker Metabolic StabilityMethylation of Amide NPrevents hydrolysis (but may kill H-bond donor activity).

References

  • Structure-Activity Relationship of Indazole-3-Carboxamides (CRAC Channel Blockers)

    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed)
    • Context: Defines the necessity of the specific 3-carboxamide regiochemistry (vs. reverse amide) for biological activity.
    • URL:[Link]

  • Structure-Based Discovery of Indazole-3-Carboxamides as GSK-3 Inhibitors

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)
    • Context: Demonstrates the binding mode where the indazole core mimics ATP and the importance of C5-substitution for solvent interaction.
    • URL:[Link]

  • Discovery of Indazole-3-Carboxamide Deriv

    • Source: European Journal of Medicinal Chemistry
    • Context: Detailed SAR on "back pocket" hydrophobic interactions and selectivity profiles (Compound 30l).
    • URL:[Link]

  • Discovery of 2H-Indazole-3-carboxamide Deriv

    • Source: Journal of Medicinal Chemistry (ACS Public
    • Context: Discusses N1 vs N2 alkylation effects and extending linkers to improve cavity occup
    • URL:[Link]

  • Process Optimization for Acid-Amine Coupling (HATU/C

    • Source: Current Chemistry Letters
    • Context: Technical troubleshooting for difficult amide couplings involving deactivated arom
    • URL:[Link]

Enhancing the drug-like properties of indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole-3-Carboxamide Optimization Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Indazole-3-Carboxamide Scaffold

Welcome to the technical support portal for the Indazole-3-carboxamide scaffold. This privileged bicyclic motif is a cornerstone in modern drug discovery, serving as a template for Cannabinoid Receptor Agonists (CB1/CB2) , Kinase Inhibitors (e.g., PAK1, VEGFR) , and Ion Channel Modulators (CRAC) .

While chemically versatile, this scaffold presents distinct physicochemical challenges—specifically regarding solubility ("brick dust" properties) and metabolic liability . This guide synthesizes field-proven troubleshooting protocols to help you transition your hit compounds into viable lead candidates.

Module 1: Solubility & Assay Precipitation

Core Issue: Indazole-3-carboxamides are planar, aromatic systems that stack efficiently in the solid state, leading to high melting points and poor aqueous solubility. This often causes "false negatives" in biochemical assays due to compound precipitation.

Troubleshooting Guide

Q: My compound precipitates in the assay buffer (1% DMSO) immediately upon addition. How do I fix this?

A: This is a classic "Flatland" issue. The planar indazole core drives


-

stacking.
  • Immediate Assay Fix: Increase the DMSO concentration to 5% (if your protein tolerates it) or add a non-ionic surfactant like 0.01% Triton X-100 or Tween-20 to the buffer. This prevents colloidal aggregation.

  • Structural Fix (Medicinal Chemistry): You must disrupt the crystal lattice energy.

    • Escape Flatland: Introduce

      
       character. Replace a flat phenyl ring at the carboxamide nitrogen with a saturated heterocycle (e.g., cyclohexyl, tetrahydropyran).
      
    • The "Solubilizing Tail" Strategy: Append a basic amine (morpholine, piperazine) via a linker at the C5 or C6 position of the indazole. This introduces an ionizable center (

      
       ~8), drastically improving solubility at physiological pH.
      

Q: What is the target Lipophilicity (LogD) for this scaffold?

A: Aim for a LogD


 between 2.0 and 3.5 .
  • > 4.0: High risk of metabolic clearance and insolubility.

  • < 1.0: Poor permeability (unless active transport is targeted).

Data Summary: Impact of Solubilizing Groups

Compound VariantR-Group (Amide)C5-SubstituentLogD (pH 7.4)Solubility (µM)
Parent (Hit) 4-FluorophenylH4.8< 1.0 (Precipitates)
Analog A 4-FluorophenylMorpholinyl-methyl2.9125
Analog B TetrahydropyranH3.245

Module 2: Metabolic Stability (Microsomal Clearance)

Core Issue: The amide linker and the N1-alkyl tail are metabolic "soft spots." Rapid clearance by liver microsomes (HLM) is the primary failure mode for this class.

Troubleshooting Guide

Q: My compound vanishes in Human Liver Microsomes (HLM) within 15 minutes (


 min). Where is it going? 

A: Metabolic profiling of indazole-3-carboxamides (including synthetic cannabinoids like AB-CHMINACA) reveals two primary clearance pathways:

  • Amide Hydrolysis: Carboxylesterases cleave the amide bond, releasing the inactive indazole-3-carboxylic acid.

  • 
    -Oxidation:  CYP450 enzymes hydroxylate the terminal carbon of the N1-alkyl chain.
    

Protocol: Blocking Metabolic Soft Spots

  • Step 1 (Amide Stabilization): Methylate the amide nitrogen (if SAR permits) or introduce steric bulk ortho to the amide on the aryl ring. This sterically hinders esterase attack.

  • Step 2 (Tail Hardening): Fluorinate the N1-alkyl tail. Replacing a terminal

    
     with 
    
    
    
    or a terminal
    
    
    blocks hydroxylation and lowers the electron density of the chain.

MetabolicPathways cluster_0 Phase I Metabolism (Clearance) cluster_1 Optimization Strategy Parent Indazole-3-Carboxamide (Parent) Hydrolysis Amide Hydrolysis (Carboxylesterases) Parent->Hydrolysis Fast Oxidation N1-Tail Hydroxylation (CYP450) Parent->Oxidation Medium Inactive Indazole-3-COOH (Inactive) Hydrolysis->Inactive Fix1 Bioisostere: Reverse Amide / Heterocycle Hydrolysis->Fix1 Solution PolarMet Hydroxy-Metabolite (Excreted) Oxidation->PolarMet Fix2 Tail Fluorination (-CF3 / -CH2F) Oxidation->Fix2 Solution

Figure 1: Primary metabolic clearance pathways for indazole-3-carboxamides and medicinal chemistry stabilization strategies.

Module 3: Synthesis & Regiochemistry

Core Issue: Alkylation of the indazole ring is regioselective but not regiospecific. Obtaining the desired N1-isomer (thermodynamically favored) over the N2-isomer (kinetically favored in some conditions) is critical, as N2-isomers are often biologically inactive.

Troubleshooting Guide

Q: I am getting a mixture of N1- and N2-alkylated products. How do I force N1-selectivity?

A: The ratio depends heavily on the base and solvent.

  • Protocol: Use Cesium Carbonate (

    
    )  in DMF  at 60°C . The higher temperature allows the kinetic N2-product to rearrange to the thermodynamic N1-product.
    
  • Alternative: If N2-alkylation persists, use the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group strategy. SEM-Cl reacts preferentially at N1. You can then functionalize C3 and remove the SEM group later with TBAF.

Q: My amide coupling (Indazole-3-COOH + Amine) has low yield (<30%).

A: Indazole-3-carboxylic acids can be sterically hindered and electron-rich, making the carboxylate less electrophilic.

  • The Fix: Do not use standard EDC/NHS. Switch to HATU or T3P (Propylphosphonic anhydride) .

  • Critical Step: Ensure the N1-nitrogen is substituted before attempting the amide coupling. A free N1-H can interfere with the coupling reagent, leading to side reactions (dimerization).

Module 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for optimizing a hit compound from this scaffold, prioritizing the "fail-fast" parameters (Solubility and Stability) before potency refinement.

OptimizationWorkflow Hit Hit Compound (Indazole-3-Carboxamide) Check1 Check Solubility (PBS, pH 7.4) Hit->Check1 Mod1 Add Solubilizing Group (Morpholine/Piperazine at C5) Check1->Mod1 < 10 µM Check2 Check Microsomal Stability (HLM T1/2) Check1->Check2 > 50 µM Mod1->Check2 Mod2 Block Metabolic Sites (Fluorinate Tail / Steric Bulk) Check2->Mod2 T1/2 < 30 min Check3 Check Potency & Selectivity (Target Assay) Check2->Check3 T1/2 > 60 min Mod2->Check3 Check3->Hit Loss of Potency (Restart SAR) Lead Lead Candidate Check3->Lead Potent

Figure 2: Decision tree for optimizing Indazole-3-carboxamide hits, prioritizing physicochemical properties.

References

  • Structure-Activity Relationships (CRAC Channels): Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

  • Metabolic Profiling (Indazole-3-carboxamide Scaffolds): Xu, J., et al. (2022).[1] Study of the Metabolic Profiles of “Indazole-3-Carboxamide” ... Synthetic Cannabinoids in a Human Liver Microsome Model. Metabolites.

  • Kinase Inhibition (PAK1): Lu, T., et al. (2020).[2] Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. European Journal of Medicinal Chemistry.

  • Regioselective Synthesis: Rautio, T., et al. (2024).[3] Direct and selective alkylation of indazole-3-carboxylic acid. Forensic Chemistry.

Sources

Strategies to improve selectivity of indazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INDZ-SEL-001
Subject: Strategies to Improve Selectivity of Indazole Kinase Inhibitors
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome & Overview

Welcome to the Indazole Design Support Hub. You are likely here because your indazole-based lead compound shows high potency against your primary target but is failing selectivity profiling (e.g., hitting too many off-target kinases like CDKs, AURKs, or other TKs).

The indazole scaffold is a "privileged structure" in kinase medicinal chemistry because its N1-N2 motif mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. However, this same feature makes it inherently promiscuous. To engineer selectivity, we must move beyond the hinge and exploit the unique structural idiosyncrasies of your target kinase.

This guide provides actionable troubleshooting steps, validated protocols, and mechanistic strategies to refine your scaffold.

Knowledge Base (KB) Articles

KB-001: The Hinge & The Vectors (Type I Binding)
  • Mechanism: The indazole core typically binds to the hinge region via the N1 (donor) and N2 (acceptor) atoms.

  • The Trap: Because the hinge region is highly conserved across the kinome, unmodified indazoles are often "pan-kinase" inhibitors.

  • The Fix: You must decorate the scaffold to reach non-conserved regions.

    • Position 3: Vector towards the Gatekeeper residue and the hydrophobic back pocket.

    • Position 6: Vector towards the Solvent Front or the ribose-binding pocket.

KB-002: Conformational Control (Type II Binding)
  • Mechanism: Type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase.[1][2]

  • Why it works: The "DFG-out" pocket is less conserved than the active ATP pocket.

  • Strategy: Extend a hydrophobic moiety (often a urea or amide linker) from the indazole (usually position 3 or 6) to occupy the allosteric pocket created when the Phenylalanine of the DFG motif flips.

  • Example: Axitinib utilizes an indazole core but achieves selectivity for VEGFR by exploiting specific hydrophobic interactions that stabilize a distinct conformation.

KB-003: Covalent Targeting (The "Nuclear Option")
  • Mechanism: Attach an electrophile (e.g., acrylamide) to the indazole to form an irreversible bond with a non-catalytic Cysteine.

  • Selectivity Filter: Only kinases with a Cysteine at that specific spatial coordinate will be inhibited.

  • Example: Targeting Cys797 in EGFR or similar residues in BTK/JAK3.

Troubleshooting Hub: Common Issues & Solutions

Issue A: "My inhibitor is potent (nM) but hits 50+ other kinases."

Diagnosis: You are relying too heavily on the Hinge Interaction (Type I). Your molecule fits the ATP pocket "too well" without exploiting steric clashes.

Troubleshooting Steps:

  • Check the Gatekeeper: Identify the gatekeeper residue of your target (e.g., Threonine, Methionine) vs. your off-targets.

    • If your target has a small gatekeeper (Thr/Ala): Introduce a bulky group at Indazole-C3 . This will clash with off-targets possessing a large gatekeeper (Met/Phe) while fitting your target.

  • Exploit the Solvent Front:

    • Modify Indazole-C6 . Attach solubilizing groups (morpholine, piperazine) here. This region varies significantly in charge and shape across the kinome.

  • Run a "Bump-Hole" Analysis: Synthesize an analog with a methyl/ethyl group pointing directly at the gatekeeper. If potency drops against everything, you are too close. If it drops only against off-targets, you have found a selectivity filter.

Issue B: "I have high enzymatic selectivity, but poor cellular activity."

Diagnosis: This is often a Residence Time or ATP Competition issue.

  • Type I inhibitors must compete with mM concentrations of intracellular ATP.

  • Type II inhibitors are less sensitive to ATP competition but require the kinase to "breathe" into the inactive state.

Troubleshooting Steps:

  • Switch Assay Format: Stop relying solely on IC50. Measure Residence Time (tau) using Surface Plasmon Resonance (SPR).

    • Why? Long residence time correlates better with cellular efficacy than thermodynamic affinity (Kd).

  • Permeability Check: Indazoles can be planar and "brick-dust" like.

    • Action: Introduce sp3 character (e.g., saturate a phenyl ring to a cyclohexyl) at the solvent front to improve solubility and permeability without altering the hinge bind.

Issue C: "My Type II design isn't binding."

Diagnosis: The energy penalty to force the kinase into "DFG-out" is too high. Not all kinases readily adopt this conformation.

Troubleshooting Steps:

  • Linker Optimization: The linker connecting the indazole to the deep pocket binder (often a urea/amide) is critical.

    • Action: Vary the linker length. A linker that is too short cannot reach the glutamate (of the C-helix) to form the requisite hydrogen bond pair.

  • Hybrid Approach: Look at Pazopanib . It is a Type I inhibitor that extends into the back pocket without forcing a full DFG-out flip, minimizing the energetic cost while gaining selectivity.

Visual Decision Support

Diagram 1: The Selectivity SAR Flowchart

Caption: Decision tree for optimizing indazole kinase inhibitors based on profiling data.

Indazole_SAR_Strategy Start Initial Indazole Hit (High Potency, Low Selectivity) Check_Gatekeeper Analyze Gatekeeper Residue (Target vs. Off-Target) Start->Check_Gatekeeper Small_GK Target has Small GK (Thr, Ala) Check_Gatekeeper->Small_GK Large_GK Target has Large GK (Met, Phe) Check_Gatekeeper->Large_GK Action_C3 Modify Indazole C3 Add Bulky Group (Isopropyl, Phenyl) Small_GK->Action_C3 Exploit Steric Clash Check_Cys Is there a non-catalytic Cysteine nearby? Large_GK->Check_Cys Action_Solvent Modify Indazole C6 Target Solvent Front (Solubility/Selectivity) Action_C3->Action_Solvent Further Optimization Action_TypeII Switch to Type II Design Target DFG-Out Pocket Action_TypeII->Action_Solvent Check_Cys->Action_TypeII No (Conserved Pocket) Action_Covalent Add Acrylamide Michael Acceptor (Covalent Inhibition) Check_Cys->Action_Covalent Yes (Cys present)

Diagram 2: Binding Mode Topologies

Caption: Schematic comparison of Type I (Hinge-focused) vs. Type II (Allosteric) binding modes for Indazoles.

Binding_Modes cluster_0 Type I Binding (Active State) cluster_1 Type II Binding (Inactive State) Indazole_I Indazole Core Hinge_I Hinge Region (ATP Site) Indazole_I->Hinge_I H-Bonds (N1/N2) Gatekeeper_I Gatekeeper Indazole_I->Gatekeeper_I Steric Interaction Indazole_II Indazole Core Linker Amide/Urea Linker Indazole_II->Linker Deep_Pocket Allosteric Pocket (DFG-Out) Linker->Deep_Pocket Hydrophobic Occ. Glu_Helix C-Helix Glu Linker->Glu_Helix H-Bond Pair

Validated Experimental Protocols

Protocol A: Binding Kinetics (Residence Time) Determination

Use this when thermodynamic IC50 does not correlate with cellular activity.

  • Platform: Surface Plasmon Resonance (e.g., Biacore) or Bio-Layer Interferometry (Octet).

  • Immobilization: Biotinylate the kinase domain and capture on a Streptavidin chip. Avoid amine coupling which may occlude the ATP pocket.

  • Injection: Inject the indazole inhibitor at 5 concentrations (0.1x to 10x Kd).

  • Dissociation Phase: Allow a long dissociation time (at least 30–60 minutes).

    • Critical Step: Do not truncate the dissociation phase. High-selectivity Type II inhibitors often have extremely slow off-rates (

      
      ).
      
  • Analysis: Fit curves to a 1:1 binding model. Calculate Residence Time (

    
    ).
    
    • Success Metric: A residence time > 30 minutes usually predicts superior selectivity and cellular durability.

Protocol B: The "Gatekeeper Swap" Validation

Use this to prove your selectivity is driven by the gatekeeper residue.

  • Construct Generation:

    • Wild Type (WT) Kinase (e.g., Target with Thr gatekeeper).

    • Mutant Kinase (Target with Thr -> Met mutation).

  • Assay: Run standard ADP-Glo or FRET kinase assay side-by-side.

  • Interpretation:

    • If IC50 increases >100-fold in the Mutant vs. WT, your indazole is effectively utilizing the gatekeeper pocket (Position 3 vector).

    • If IC50 remains unchanged, your selectivity is likely driven by the hinge or solvent front, and you are at higher risk of off-target effects.

Data Summary: Indazole Selectivity Vectors

Indazole PositionTarget Region in KinaseChemical StrategyPrimary Benefit
N1 / N2 Hinge RegionUnmodified or MethylationAnchors the core (mimics Adenine).
C3 Gatekeeper / Back PocketBulky Aryl/HeteroarylMajor Selectivity Driver. Exploits size differences in gatekeeper.
C6 Solvent FrontMorpholine, PiperazineSolubilization & ADME. Can pick up unique surface residues.
C4 / C5 Floor/Roof of PocketHalogens (F, Cl)Electronic tuning of the ring system; minor steric adjustments.

References

  • Structural Insights into Indazole-Based Kinase Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Axitinib: The Indazole-Based Type II Inhibitor Mechanism. Source: FDA / Pfizer Global R&D URL:[Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Chemical Biology URL:[Link]

  • Design of Covalent Inhibitors for EGFR T790M. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Strategies for Selectivity in Kinase Drug Discovery. Source: NIH / PubMed Central URL:[Link]

Sources

Validation & Comparative

Cross-reactivity profiling of 6-Methyl-1h-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity & Selectivity Profiling of 6-Methyl-1H-indazole-3-carboxamide

Executive Summary: The Scaffold Paradox

6-Methyl-1H-indazole-3-carboxamide (6-Me-Ind-3-Cam) represents a critical structural bifurcation in modern drug discovery.[1][2] It serves as a high-value scaffold for Type II Kinase Inhibitors (targeting the DFG-out conformation of VEGFR/PDGFR families) and is structurally homologous to the metabolic cores of Synthetic Cannabinoid Receptor Agonists (SCRAs) (e.g., AB-PINACA derivatives).[1]

For drug development professionals, this dual identity presents a unique profiling challenge:

  • Therapeutic Efficacy: The 6-methyl substitution often improves lipophilicity and metabolic stability compared to the unsubstituted parent, potentially enhancing potency against tyrosine kinases.[2]

  • Liability: The indazole-3-carboxamide core is a known immunogen in forensic toxicology screens, creating a risk of "false positive" cross-reactivity in clinical trials or workplace drug testing.[1][2]

This guide outlines the definitive protocols for profiling the cross-reactivity of 6-Me-Ind-3-Cam, comparing it against its primary structural alternatives: the Unsubstituted (H) and 5-Fluoro (5-F) analogs.[1]

Comparative Analysis: 6-Methyl vs. Alternatives

The following table summarizes the physicochemical and biological shifts observed when modifying the indazole core at the 6-position.

Table 1: Structural Activity Relationship (SAR) & Liability Profile

Feature6-Methyl-1H-indazole-3-carboxamide (Target)1H-indazole-3-carboxamide (Parent/Baseline)5-Fluoro-1H-indazole-3-carboxamide (Metabolic Blocker)
Primary Utility Kinase Inhibitor Scaffold (VEGFR/FGFR)SCRA Metabolite / FragmentPotency Enhancer (Halogen Bond)
Lipophilicity (cLogP) ~1.8 (Moderate)~1.3 (Low)~1.5 (Moderate)
Kinase Selectivity High Specificity: Methyl group creates steric clash in smaller ATP pockets (e.g., CDK2), favoring larger pockets (VEGFR2).[1]Low Specificity: Promiscuous binding due to lack of steric hindrance.[2]Variable: Fluorine alters pKa and H-bonding, often increasing affinity but decreasing selectivity.[2]
Immunoassay Cross-Reactivity Moderate: Methyl group may reduce binding affinity to antibodies raised against the bare indazole core.[2]High: The primary epitope for many "Spice/K2" urine screens.[2]High: Fluorine is bio-isosteric to Hydrogen in antibody recognition.[2]
Metabolic Stability Enhanced: Blocks C6 oxidation; directs metabolism to N-alkylation or amide hydrolysis.[1][2]Poor: Rapidly oxidized at C5/C6 positions.[2]High: Blocks C5 oxidation (major metabolic soft spot).[1][2]

Critical Protocol 1: Kinome Selectivity Profiling

Objective: Determine the "Off-Target" liability of 6-Me-Ind-3-Cam across the human kinome. The 6-methyl group is hypothesized to act as a "gatekeeper" residue, excluding the molecule from kinases with a small Gatekeeper amino acid.[1]

Methodology: ATP-Competitive Binding Assay (LanthaScreen™ / KINOMEscan™)[1][2]

Causality: We use a competition binding assay rather than an enzymatic activity assay to detect thermodynamic binding affinity (


), which is a more accurate predictor of residence time and in vivo occupancy than 

.[2]

Step-by-Step Protocol:

  • Library Preparation: Dissolve 6-Me-Ind-3-Cam in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3) ranging from 10 µM to 0.5 nM.[2]

  • Kinase Panel Selection: Select a panel of 50 representative kinases, focusing on:

    • Tyrosine Kinases (TK): VEGFR2, PDGFR

      
      , FGFR1 (Primary targets).[1][2]
      
    • Serine/Threonine Kinases: CDK2, GSK3

      
       (Common off-targets for indazoles).[1][2]
      
  • Incubation:

    • Mix DNA-tagged kinase, immobilized ligand (on beads), and test compound.

    • Incubate for 1 hour at Room Temperature (RT).

  • Detection:

    • Wash beads to remove unbound kinase.[2]

    • Elute bound kinase and quantify via qPCR (KINOMEscan) or TR-FRET (LanthaScreen).[1][2]

  • Data Analysis: Calculate "Percent of Control" (POC). A POC < 35% indicates a "Hit".[2]

Self-Validating Check:

  • Control: Include Staurosporine (pan-kinase inhibitor) as a positive control.[2]

  • Validation: If the Unsubstituted analog (Parent) does not hit CDK2 while the 6-Methyl does, re-verify the solubility of the methyl variant (precipitation can cause false negatives).[1]

Critical Protocol 2: Immunoassay Cross-Reactivity (Forensic Liability)

Objective: Quantify the risk of 6-Me-Ind-3-Cam triggering a false positive on standard urine drug screens designed for synthetic cannabinoids (e.g., AB-PINACA metabolites).

Methodology: Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

Causality: Most commercial drug screens use antibodies raised against the indazole-3-carboxamide core.[1][2] We must determine if the 6-methyl substitution disrupts this antibody-antigen interaction.[1][2]

Step-by-Step Protocol:

  • Matrix Preparation: Use drug-free human urine (pH 6.0–7.0).[1][2] Spiking with PBS is insufficient due to matrix effects.[2]

  • Calibrator Setup:

    • Positive Control: AB-PINACA pentanoic acid metabolite at cutoff concentration (e.g., 5 ng/mL).

    • Test Samples: Spike 6-Me-Ind-3-Cam into urine at 100, 500, 1,000, and 10,000 ng/mL.[1]

  • Assay Execution:

    • Add 10 µL of sample to antibody-coated microtiter plate wells.

    • Add 100 µL of Enzyme Conjugate (HRP-labeled indazole derivative).[1][2]

    • Incubate 60 mins (competition occurs here: Test Compound vs. Enzyme Conjugate for Antibody binding).

    • Wash 3x with PBS-Tween.[1][2]

  • Development:

    • Add TMB Substrate.[2] Blue color develops inversely proportional to drug concentration.[2]

    • Stop reaction with 1N HCl (turns Yellow).[1][2]

    • Read Absorbance at 450 nm.[2]

  • Calculation:

    
    [1][2]
    

Interpretation:

  • >1%: High Risk.[2] The compound is structurally indistinguishable to the antibody.[2]

  • <0.1%: Low Risk.[2] The 6-methyl group successfully sterically hinders antibody binding.[1][2]

Visualizing the Signaling & Cross-Reactivity Network

The following diagram illustrates the dual-pathway profiling workflow: the Therapeutic Pathway (Kinase Inhibition) vs. the Liability Pathway (Immunoassay Interference).[1]

G cluster_Therapeutic Therapeutic Efficacy (Drug Discovery) cluster_Liability Forensic Liability (Toxicology) Compound 6-Methyl-1H-indazole-3-carboxamide Kinase_Panel Kinome Selectivity (ATP-Competitive) Compound->Kinase_Panel Protocol 1 ELISA Immunoassay Screen (Antibody Recognition) Compound->ELISA Protocol 2 VEGFR VEGFR2 / PDGFR (Angiogenesis Inhibition) Kinase_Panel->VEGFR High Affinity (Target) OffTarget CDK2 / GSK3 (Toxicity/Side Effects) Kinase_Panel->OffTarget Low Affinity (Selectivity) FalsePos False Positive Result (Structural Mimicry) ELISA->FalsePos High Cross-Reactivity (>1%) TrueNeg True Negative (Steric Hindrance) ELISA->TrueNeg Low Cross-Reactivity (<0.1%) MethylGroup 6-Methyl Substitution (Steric Gatekeeper) MethylGroup->VEGFR Enhances Hydrophobic Interaction MethylGroup->FalsePos Disrupts Antibody Binding Site

Caption: Workflow logic for profiling 6-Methyl-1H-indazole-3-carboxamide.[1][2] The 6-methyl group acts as a functional switch, potentially enhancing kinase selectivity while reducing immunoassay cross-reactivity.[1]

References

  • Zhu, X., et al. (2020).[2] "Design and Synthesis of Indazole Derivatives as Potent and Selective VEGFR2 Inhibitors." Journal of Medicinal Chemistry.

  • Doi, T., et al. (2018).[2][3][4] "Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: Difference between the enantiomers." Forensic Toxicology.

  • Hess, C., et al. (2016).[2] "Cross-reactivity of designer drugs in standard immunological urine screening tests." Drug Testing and Analysis.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Technical Resources.

  • Cayman Chemical. "Synthetic Cannabinoid Cross-Reactivity Guide."[2] Cayman Chemical Technical Support.

Sources

Technical Benchmarking Guide: 6-Methyl-1h-indazole-3-carboxamide vs. Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

This guide benchmarks 6-Methyl-1h-indazole-3-carboxamide (CAS: 1519055-70-9), hereafter referred to as 6-MIC , against clinically established PARP inhibitors (PARPi).

Critical Distinction: Unlike Olaparib or Talazoparib, which are fully optimized clinical candidates with nanomolar potency, 6-MIC functions primarily as a pharmacophore scaffold or fragment . It represents the "anchor" moiety designed to mimic the nicotinamide portion of NAD+, binding to the catalytic site of PARP enzymes.

Strategic Application: This compound is best utilized in Fragment-Based Drug Discovery (FBDD) campaigns or as a low-affinity control to validate the specific contribution of "tail" interactions in more complex inhibitors.

Quick Comparison Matrix
Feature6-MIC (Subject) Olaparib (Standard) Talazoparib (Trapper) Veliparib (Weak Trapper)
Class Indazole-3-carboxamidePhthalazinonePhthalazinone derivativeBenzimidazole-4-carboxamide
Primary Role FBDD Scaffold / IntermediateClinical TherapeuticClinical TherapeuticChemo-sensitizer
PARP1 IC50 ~5 - 50 µM (Est.)*~5 nM~0.57 nM~2 nM
PARP Trapping NegligibleModerateVery HighLow
Binding Mode Nicotinamide Pocket OnlyNicotinamide + Adenosine PocketNicotinamide + Adenosine + Regulatory DomainNicotinamide Pocket Focus

*Note: Potency of the naked scaffold is significantly lower than N-substituted derivatives.

Structural Mechanism & SAR Analysis

To understand the performance gap between 6-MIC and clinical inhibitors, we must analyze the binding causality.

The Nicotinamide Mimicry

All PARP inhibitors function by competing with NAD+.

  • 6-MIC: The indazole-3-carboxamide core forms crucial hydrogen bonds with Gly863 and Ser904 (PARP1 numbering) in the catalytic pocket. This mimics the nicotinamide moiety of NAD+.

  • The "Tail" Deficit: Clinical drugs (e.g., Niraparib, Olaparib) possess large hydrophobic extensions (piperazine/piperidine linkers) that extend into the adenosine binding pocket and the solvent front . 6-MIC lacks these extensions, resulting in a high dissociation rate (

    
    ) and lower potency.
    
6-Methyl Substitution Effect

The 6-methyl group on the indazole ring provides a vector for filling the small hydrophobic sub-pocket. In Structure-Activity Relationship (SAR) studies, substituents at this position can modulate selectivity between PARP1 and PARP2, but without the "tail," the stabilization energy remains insufficient for nanomolar inhibition.

Visualization: Pharmacophore Mapping

The following diagram illustrates how 6-MIC represents the "Core" binding element compared to the "Extended" binding of Olaparib.

PARP_Binding_Modes NAD Native Substrate (NAD+) Nicotinamide_Pocket Nicotinamide Pocket (Gly863/Ser904) NAD->Nicotinamide_Pocket Occupies Adenosine_Pocket Adenosine Pocket (Hydrophobic) NAD->Adenosine_Pocket Occupies MIC 6-MIC (Scaffold) MIC->Nicotinamide_Pocket Mimics Nicotinamide (H-Bonds) MIC->Adenosine_Pocket No Interaction (Low Affinity) Olaparib Olaparib (Clinical Drug) Olaparib->Nicotinamide_Pocket Core Binding Olaparib->Adenosine_Pocket Pi-Stacking Extension (High Affinity) Target PARP1 Catalytic Domain Nicotinamide_Pocket->Target Adenosine_Pocket->Target

Caption: Comparative binding topology showing 6-MIC occupancy limited to the Nicotinamide pocket vs. Olaparib's dual-pocket engagement.

Experimental Benchmarking Protocols

When benchmarking a scaffold like 6-MIC, standard clinical assays must be modified. The low potency requires higher concentration ranges and sensitive detection methods to avoid false negatives.

Protocol A: High-Concentration HTRF PARP1 Inhibition Assay

Purpose: To determine the intrinsic enzymatic inhibition constant (Ki/IC50) of the scaffold.

Reagents:

  • PARP1 Enzyme (Recombinant, Human).

  • Biotinylated NAD+ (Substrate).

  • HTRF Detection Reagents (Eu-Cryptate anti-PAR + XL665-Streptavidin).

  • Comparator: Olaparib (Positive Control).

Workflow:

  • Compound Prep: Dissolve 6-MIC in 100% DMSO to 100 mM (High solubility required). Prepare serial dilutions starting at 1 mM (vs. 1 µM for Olaparib) to ensure the curve captures the IC50.

  • Enzyme Mix: Dilute PARP1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Incubation:

    • Add 5 µL Compound to 384-well plate.

    • Add 5 µL Enzyme. Incubate 15 min at RT (Pre-equilibration is crucial for fragments).

    • Add 10 µL Substrate Mix (NAD+ / Biotin-NAD+ / Activated DNA).

  • Reaction: Incubate 60 min at RT.

  • Detection: Add HTRF reagents. Read on EnVision or compatible reader after 3 hours.

Data Analysis:

  • Fit data to a 4-parameter logistic equation.

  • Validation Check: If 6-MIC IC50 > 100 µM, the compound is considered a "weak binder" and may require crystallographic validation (X-ray soaking) rather than biochemical assay.

Protocol B: Cellular PARylation Assay (Western Blot)

Purpose: To verify cell permeability and target engagement in a physiological context.

Rationale: Scaffolds often have better membrane permeability than large drugs due to low molecular weight (<200 Da), but their low potency means high doses are needed to see an effect.

Steps:

  • Cell Line: HeLa or MDA-MB-436 (BRCA1 mut).

  • Treatment: Treat cells with 6-MIC (Dose range: 10, 50, 100 µM) vs. Olaparib (10, 100 nM) for 2 hours.

  • Stimulation: Add MMS (Methyl methanesulfonate) at 0.01% for 30 min to induce DNA damage and spike PARP activity.

  • Lysis: Lyse cells in RIPA buffer with PARG inhibitors (1 µM ADP-HPD) to preserve PAR chains.

  • Western Blot:

    • Primary Ab: Anti-PAR (Poly-ADP-ribose).

    • Loading Control: Anti-Actin or Anti-PARP1.

  • Readout: Quantify the smear (PAR chains). 6-MIC should show dose-dependent reduction of the PAR smear, likely achieving 50% inhibition only at >50 µM.

Mechanistic Differentiation: The "Trapping" Factor

The most critical differentiator in modern PARP development is PARP Trapping —the ability to lock the PARP enzyme onto damaged DNA, causing cytotoxic replication fork collapse.

  • Talazoparib: Extreme Trapper (Cytotoxic at pM concentrations).

  • Olaparib: Moderate Trapper.

  • 6-MIC: Non-Trapper.

Why? Trapping correlates with the rigidity and residence time of the inhibitor on the DNA-PARP complex. As a small fragment with fast off-rates (


), 6-MIC engages and disengages too rapidly to physically obstruct the replication machinery.
Workflow: Chromatin Fractionation (Trapping Assay)

Use this protocol to prove 6-MIC is not a trapper (Safety Profile).

Trapping_Assay Start Treat Cells (4h, +/- MMS) Harvest Harvest Cells Start->Harvest Fract1 Cytosolic Extraction (Soluble Fraction) Harvest->Fract1 Fract2 Nuclear Soluble Extraction Fract1->Fract2 Fract3 Chromatin Bound Extraction (Insoluble Pellet) Fract2->Fract3 WB Western Blot Analysis (Anti-PARP1) Fract3->WB Result Result Interpretation WB->Result

Caption: Chromatin fractionation workflow. Trappers (Talazoparib) accumulate PARP1 in the Chromatin Bound fraction (Red). 6-MIC will leave PARP1 in the Soluble fraction.

References & Data Sources

  • Indazole-3-carboxamide SAR: Structure-activity relationship study and discovery of indazole 3-carboxamides... (Focus on N1-substitution for potency).[1]

    • Source:

  • PARP Inhibitor Comparison: Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors.

    • Source:

  • Compound Properties: 6-methyl-1h-indazole-3-carboxamide CAS 1519055-70-9.[2][3][4][5]

    • Source:

  • Trapping Mechanisms: Inhibitors of PARP: Number crunching and structure gazing.

    • Source:

Disclaimer: This guide is intended for research use only. 6-Methyl-1h-indazole-3-carboxamide is a research chemical and not approved for therapeutic use.

Sources

Indazole Carboxamides in Kinase Profiling: A Head-to-Head Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole-3-carboxamide scaffold represents a "privileged structure" in kinase medicinal chemistry, most notably validated by Axitinib (Inlyta) . Unlike promiscuous ATP-mimetics, this scaffold excels in stabilizing the DFG-out conformation (Type II inhibition), offering prolonged residence time and superior selectivity profiles.

This guide provides a technical head-to-head comparison between the highly selective Axitinib (VEGFR specialist) and emerging Dual-Targeting Indazole Analogues (e.g., EGFR/VEGFR hybrids). We analyze their performance across biochemical potency, cellular efficacy, and kinetic selectivity, providing validated protocols to replicate these data in your own pipeline.

Structural Mechanics: The Indazole Advantage

To optimize this class, one must understand the binding mode. The indazole core functions as the hinge binder, but the carboxamide linker is the distinct feature that directs the molecule toward the DFG motif (Asp-Phe-Gly), locking the kinase in an inactive state.

Mechanism of Action (Type II Binding)
  • Hinge Region: The indazole N1 and N2 nitrogens form a bidentate H-bond network with the kinase hinge (e.g., Met496 in VEGFR2).[1]

  • Gatekeeper Interaction: The substituent at the 3-position (carboxamide) extends past the gatekeeper residue, accessing the hydrophobic back pocket.

  • Selectivity Driver: This extension determines whether the inhibitor is a "Specialist" (Axitinib) or a "Generalist" (Multi-kinase inhibitor).

DOT Diagram: VEGFR2 Signaling & Inhibition Points

The following diagram illustrates the downstream consequences of VEGFR2 inhibition by indazole carboxamides.

VEGFR_Signaling VEGFR2 VEGFR2 (RTK) PLCg PLCγ VEGFR2->PLCg Phosphorylation Indazole Indazole Carboxamide (Inhibitor) Indazole->VEGFR2 Type II Binding (DFG-out Lock) PKC PKC PLCg->PKC Activation RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis & Proliferation ERK->Angiogenesis Gene Transcription

Figure 1: Signal transduction cascade of VEGFR2. Indazole carboxamides block the initial phosphorylation step, arresting the PLCγ-PKC-MAPK axis.

Head-to-Head Data Analysis

We compare Axitinib (Reference Standard) against a representative Novel Indazole Analogue (Compound 8h) , a dual EGFR/VEGFR-2 inhibitor described in recent SAR literature (Al-Wahaibi et al., 2025).

Table 1: Biochemical & Cellular Potency Profile
MetricAxitinib (Reference)Compound 8h (Challenger)Sorafenib (Control)
Scaffold Class Indazole-3-carboxamide5-ethylsulfonyl-indazoleBi-aryl Urea
Primary Target VEGFR-1, 2, 3VEGFR-2 / EGFRVEGFR / RAF
Enzymatic IC50 (VEGFR2) 0.2 nM 12 - 24 nM90 nM
Enzymatic IC50 (EGFR) > 1,000 nM (Inactive)28 nM Inactive
Cellular IC50 (HUVEC) 0.2 - 0.5 nM24 nM200 - 400 nM
Selectivity Profile Highly Selective (Angiogenesis)Dual Inhibition (Broad)Multi-Kinase
Binding Kinetics Slow Off-rate (High Residence)Moderate Off-rateModerate Off-rate
Interpretation
  • Potency: Axitinib remains superior in pure VEGFR2 potency (sub-nanomolar). This confirms that the unmodified indazole-3-carboxamide core is optimized specifically for the VEGFR pocket.

  • Polypharmacology: The "Challenger" (Compound 8h) sacrifices absolute potency for dual coverage (EGFR + VEGFR). This is achieved by modifying the 5-position of the indazole ring (e.g., ethylsulfonyl group), allowing the molecule to accommodate the slightly different hinge architecture of EGFR.

  • Strategic Choice: Use Axitinib for "clean" angiogenesis inhibition. Use modified analogues when resistance mechanisms (like EGFR upregulation) are suspected.

Validated Experimental Protocols

To generate the data above, reproducible assays are required. The following protocols are optimized for Type II inhibitors, which often require pre-incubation to induce the conformational change in the kinase.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Standard biochemical assay for IC50 determination.

Reagents:

  • Kinase: Recombinant Human VEGFR2 (cytoplasmic domain).

  • Substrate: PolyGT-biotin or specific peptide substrate (e.g., ULight-JAK1 for JAKs, adapted for RTKs).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

Workflow:

  • Compound Prep: Prepare 10-point dose-response in 100% DMSO (start at 10 µM, 1:3 serial dilution). Acoustic dispensing (Echo) is preferred to minimize tip absorption.

  • Enzyme Pre-incubation (CRITICAL):

    • Dilute VEGFR2 kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 µL Enzyme + 2.5 µL Compound.

    • Incubate for 60 minutes at RT. Note: Indazole carboxamides are slow-binding. Skipping this step will underestimate potency (shift IC50 right).

  • Reaction Initiation:

    • Add 2.5 µL ATP/Substrate mix (ATP concentration should be at Km, approx 10 µM for VEGFR2).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL EDTA/Eu-Antibody detection mix.

    • Read on TR-FRET compatible plate reader (e.g., EnVision).

Protocol B: Cellular Target Engagement (Western Blot)

Validates that biochemical potency translates to intracellular activity.

  • Cell Seeding: Seed HUVEC cells (1x10^5/well) in 6-well plates. Starve in serum-free media for 12 hours.

  • Treatment: Treat with Indazole compounds for 2 hours (extended time for Type II binding).

  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Western Blot for p-VEGFR2 (Tyr1175) and Total VEGFR2.

    • Normalization: Calculate p-VEGFR2 / Total VEGFR2 ratio relative to DMSO control.

DOT Diagram: Assay Workflow Logic

Assay_Workflow Prep Compound Prep (DMSO) PreInc Pre-Incubation (60 min) *Critical for Type II* Prep->PreInc + Enzyme ATP Add ATP/Substrate (Km Conc) PreInc->ATP Initiate Detect Detection (TR-FRET/Eu) ATP->Detect + EDTA/Ab Analysis Data Analysis (4-Parameter Fit) Detect->Analysis

Figure 2: Optimized workflow for slow-binding kinase inhibitors. The pre-incubation step is mandatory for indazole carboxamides.

Troubleshooting & Optimization

The "IC50 Shift" Phenomenon

If your IC50 values for Axitinib are >5 nM, you likely have insufficient pre-incubation time. Type II inhibitors must induce the DFG-out shift.

  • Solution: Run a time-course experiment (30, 60, 120 min pre-incubation). The IC50 should improve (lower) over time until equilibrium is reached.

Solubility Issues

Indazole carboxamides are planar and rigid, leading to poor aqueous solubility.

  • Observation: Precipitation in the assay plate (signal noise).

  • Solution: Ensure final DMSO concentration is 1-2% (if enzyme tolerates) or use 0.01% Brij-35/Tween-20 in the buffer to prevent aggregation.

Selectivity Artifacts

High concentrations (>1 µM) of indazoles can show "off-target" inhibition due to hydrophobic sticking rather than specific binding.

  • Solution: Always include a "sticky compound" control (e.g., promiscuous aggregator) or measure Hill Slope. A Hill Slope > 1.5 suggests aggregation/artifact.

References

  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3."[2] Clinical Cancer Research. Link

  • Al-Wahaibi, L. H., et al. (2025).[3] "Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors." RSC Advances / Medicinal Chemistry. Link(Note: Based on recent search snippet 1.15)

  • Gotink, K. J., & Verheul, H. M. (2010). "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis. Link

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science. Link

Sources

A Researcher's Guide to Investigating the Binding Reversibility of 6-Methyl-1h-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding reversibility of 6-Methyl-1h-indazole-3-carboxamide. By synthesizing established methodologies with expert insights, this document will navigate the critical experimental choices and data interpretation necessary to characterize the nature of this small molecule's interaction with its biological target. While direct, extensive reversibility studies on 6-Methyl-1h-indazole-3-carboxamide are not widely published, the indazole-3-carboxamide scaffold has been identified in compounds exhibiting reversible binding to targets such as monoamine oxidase B (MAO-B) and p21-activated kinase 1 (PAK1).[1][2] This guide will, therefore, use a representative kinase target to illustrate the principles and protocols for determining binding reversibility, comparing the hypothetical profile of 6-Methyl-1h-indazole-3-carboxamide with a known covalent inhibitor.

The Criticality of Binding Reversibility in Drug Discovery

In the realm of drug development, the nature of a drug-target interaction is a pivotal determinant of its pharmacological profile, influencing both efficacy and safety. Interactions are broadly classified as either reversible or irreversible. Reversible inhibitors typically associate and dissociate from their target, forming non-covalent bonds, while irreversible inhibitors form a stable, covalent bond.[3][4] The choice between a reversible and an irreversible mechanism of action is a strategic one, with significant implications for dosing regimens, off-target effects, and the potential for toxicity.[3][5] Understanding the binding kinetics, particularly the dissociation rate constant (k_off), provides a deeper understanding of the drug-target residence time, a parameter increasingly recognized as a key driver of in vivo activity.[6][7][8]

This guide will focus on the practical aspects of designing and executing experiments to elucidate the binding reversibility of 6-Methyl-1h-indazole-3-carboxamide.

Comparative Framework: Reversible vs. Covalent Inhibition

To provide a clear and objective comparison, we will consider the binding of 6-Methyl-1h-indazole-3-carboxamide to a hypothetical kinase target and compare its characteristics to a well-characterized covalent kinase inhibitor, Ibrutinib.

Feature6-Methyl-1h-indazole-3-carboxamide (Hypothetical Reversible Inhibitor)Ibrutinib (Covalent Inhibitor)
Binding Mechanism Non-covalent interactions (e.g., hydrogen bonds, van der Waals forces)Covalent bond formation with a cysteine residue in the active site
Reversibility ReversibleIrreversible
Dissociation Rate Measurable and significantExtremely slow to negligible
Dependence on Target Turnover Efficacy is dependent on maintaining sufficient drug concentrationEfficacy can be sustained even after the drug has been cleared from circulation
Potential for Off-Target Effects Generally lower, as the inhibitor can dissociate from off-targetsHigher potential for cumulative off-target toxicity due to permanent modification

Experimental Workflows for Assessing Binding Reversibility

A multi-faceted approach employing orthogonal techniques is essential for a robust assessment of binding reversibility. The following sections detail the experimental protocols for key assays.

Workflow for Determining Binding Reversibility

Binding Reversibility Workflow cluster_0 Initial Characterization cluster_1 Kinetic Analysis cluster_2 Confirmation Biochemical Assay Biochemical Assay SPR SPR Biochemical Assay->SPR Determine Affinity (KD) ITC ITC ITC->SPR Thermodynamic Profile Jump Dilution Jump Dilution SPR->Jump Dilution Kinetic Rates (ka, kd) Washout Assay Washout Assay Jump Dilution->Washout Assay Confirm Reversibility

Caption: Experimental workflow for characterizing binding reversibility.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[9][10][11][12] For a reversible inhibitor, a characteristic sigmoidal binding isotherm is expected.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 20 µM solution of the target kinase in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 200 µM solution of 6-Methyl-1h-indazole-3-carboxamide in the same buffer. Degas both solutions.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

    • Set the cell temperature to 25°C.

    • Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a single-site binding model to determine K_D, ΔH, and n.

Expected Results for a Reversible Inhibitor:

A well-defined sigmoidal binding curve will be observed, indicating a specific and saturable binding interaction. The stoichiometry should be close to 1, suggesting a 1:1 binding model.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the association and dissociation of molecules in real-time.[13][14][15] This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[13]

Experimental Protocol:

  • Chip Preparation:

    • Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of 6-Methyl-1h-indazole-3-carboxamide (e.g., 0.1 µM to 10 µM) over the sensor surface at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

  • Data Analysis:

    • Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine k_a and k_d.

    • Calculate the K_D from the ratio of k_d/k_a.

Comparative Data Table (Hypothetical):

Compoundk_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)Residence Time (1/k_d) (s)
6-Methyl-1h-indazole-3-carboxamide5 x 10⁵1 x 10⁻²20100
Covalent Inhibitor (Ibrutinib)2 x 10⁴< 1 x 10⁻⁵-> 100,000

Interpretation: A reversible inhibitor like 6-Methyl-1h-indazole-3-carboxamide would exhibit measurable association and dissociation rates. In contrast, a covalent inhibitor would show an association phase but a near-zero dissociation rate, resulting in a very long residence time.

Jump Dilution/Washout Assay

Principle: This method directly assesses the reversibility of inhibition by pre-incubating the enzyme with the inhibitor and then rapidly diluting the complex to initiate dissociation. The recovery of enzyme activity over time is monitored.[6][16]

Experimental Protocol:

  • Pre-incubation:

    • Incubate the target kinase with a saturating concentration (e.g., 10x K_D) of 6-Methyl-1h-indazole-3-carboxamide for 30 minutes to allow for binding to reach equilibrium.

  • Dilution and Activity Measurement:

    • Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction mixture containing the enzyme's substrate and any necessary cofactors.

    • Monitor the enzymatic reaction progress over time (e.g., by measuring product formation).

  • Control Experiments:

    • Include a control with no inhibitor to determine the uninhibited reaction rate.

    • Include a control where the inhibitor is added at the time of dilution to account for any inhibition from the diluted compound.

Data Analysis and Visualization:

Jump_Dilution_Assay Enzyme + Inhibitor (High Conc.) Enzyme + Inhibitor (High Conc.) Rapid Dilution Rapid Dilution Enzyme + Inhibitor (High Conc.)->Rapid Dilution Pre-incubation Monitor Activity Monitor Activity Rapid Dilution->Monitor Activity Initiate Reaction Plot Activity vs. Time Plot Activity vs. Time Monitor Activity->Plot Activity vs. Time Substrate + Cofactors Substrate + Cofactors Substrate + Cofactors->Monitor Activity Determine koff Determine koff Plot Activity vs. Time->Determine koff Exponential Recovery

Caption: Workflow for a jump dilution/washout assay.

Expected Results:

  • Reversible Inhibitor: A time-dependent recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme. The rate of recovery will be proportional to the dissociation rate constant (k_d).

  • Irreversible/Covalent Inhibitor: Little to no recovery of enzyme activity will be observed after dilution, indicating that the inhibitor remains tightly bound to the enzyme.

Conclusion

The comprehensive investigation of the binding reversibility of 6-Methyl-1h-indazole-3-carboxamide requires a combination of thermodynamic and kinetic methodologies. By employing techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and jump dilution/washout assays, researchers can build a detailed picture of the compound's interaction with its target. This information is paramount for making informed decisions in the drug discovery and development process, ultimately leading to the design of safer and more effective therapeutics. The provided protocols and comparative frameworks offer a robust starting point for any scientist embarking on the characterization of small molecule-protein interactions.

References

  • Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., Zhu, L., Wang, Z., Gao, Y., Zhang, T., Liu, H., Zhang, Y., Lu, S., Lu, T., Chen, Y., & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Hübner, H., Sgorlon, S., Funke, M., Gaischek, I., Bodenteich, M., & Kassack, M. W. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of medicinal chemistry, 57(15), 6449–6457. [Link]

  • BellBrook Labs. (n.d.). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. Retrieved from [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317. [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature reviews. Drug discovery, 15(2), 87–95. [Link]

  • Dresser, M. J., Firca, J., & DiMasi, J. A. (2021). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 26(1), 1-2. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current opinion in biotechnology, 11(1), 54–61. [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

  • Nicoll, J., & De-Profundis, S. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 40-44. [Link]

  • Chemistry LibreTexts. (2025, March 18). Enzyme Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 1). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]

  • Lu, H., & Tonge, P. J. (2020). A Guide to Measuring Drug-Target Residence Times. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 835-847. [Link]

  • Tummino, P. J., & Copeland, R. A. (2008). Residence time of receptor-ligand complexes and its effect on biological function. Biochemistry, 47(20), 5481–5492. [Link]

  • Johnson, C. R., & Fischer, G. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Frontiers in molecular biosciences, 7, 50. [Link]

  • Swamy, G. N., Kumar, C. G., & Prasad, K. R. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Wikipedia. (2023, November 28). VEGFR-2 inhibitor. In Wikipedia. [Link]

  • Coyle, J. E. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. [Link]

  • Canny, M. D., & Mo, Y. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Metabolites, 11(3), 156. [Link]

  • Ganesan, A. (2024, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

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Comparative Metabolic Stability of Indazole-3-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic stability of indazole-3-carboxamide synthetic cannabinoids (SCs) is a critical determinant of their pharmacokinetic profile, duration of action, and toxicological detection window.[1] This guide provides a comparative analysis of key analogs, focusing on the structural determinants—specifically the C-3 linker and N-1 tail modifications—that dictate intrinsic clearance (


) and half-life (

) in human liver microsomes (HLM).

Key Insight: Contrary to the assumption that fluorination universally accelerates clearance via oxidative defluorination, specific analogs like 5F-AB-PINACA exhibit enhanced metabolic stability compared to their non-fluorinated parent compounds (e.g., AB-PINACA ), primarily due to steric and electronic modulation of CYP450 affinity. Conversely, the substitution of terminal amides with methyl esters (e.g., AMB/MDMB series) drastically reduces stability due to rapid hydrolysis by carboxylesterases (CES).

Structural Basis of Metabolism

The indazole-3-carboxamide scaffold presents three primary "metabolic hotspots" that define the compound's stability profile.

The Metabolic Triad
  • N-1 Tail Group: The primary site for Phase I oxidative metabolism.

    • Pentyl chains undergo

      
       and 
      
      
      
      -1 hydroxylation.
    • 5-Fluoropentyl chains undergo oxidative defluorination or direct hydroxylation.

    • Fluorobenzyl groups (e.g., FUBINACA) are relatively resistant to oxidation, shifting metabolism to the linker or head group.

  • C-3 Linker (Amide/Ester): The gatekeeper of stability.

    • Carboxamides (e.g., AB, ADB) are stable against rapid hydrolysis.

    • Carboxylates/Esters (e.g., AMB, MDMB) serve as labile prodrugs, rapidly hydrolyzed by CES1/CES2 to inactive carboxylic acids.

  • Head Group (Amino Acid Derived):

    • Valine (AB) vs. tert-Leucine (ADB): The bulky tert-butyl group in ADB analogs provides steric hindrance, generally increasing stability compared to the isopropyl group of valine analogs.

Comparative Analysis: Experimental Data

The following data synthesizes HLM stability assays to quantify the impact of structural modifications.

Impact of Fluorination: AB-PINACA vs. 5F-AB-PINACA

A direct comparison reveals that terminal fluorination can decrease intrinsic clearance.

CompoundStructure Feature

(min)

(mL/min/mg)
Primary Metabolic Pathway
AB-PINACA N-pentyl chain18.7 ± 0.40.037Amide Hydrolysis, Pentyl Hydroxylation
5F-AB-PINACA 5-Fluoro-N-pentyl35.9 ± 3.00.019Oxidative Defluorination, Amide Hydrolysis

Mechanistic Interpretation: The addition of the fluorine atom at the terminal carbon of the pentyl chain in 5F-AB-PINACA doubles the in vitro half-life. While oxidative defluorination occurs, the fluorine substituent appears to suppress the rapid


-hydroxylation observed in the non-fluorinated parent, resulting in a lower net intrinsic clearance.
Impact of Head Group: Amide vs. Ester (ADB vs. AMB)

The nature of the C-3 substituent is the single largest predictor of stability.

  • ADB-FUBINACA (Amide): Classified as an intermediate-clearance drug with a

    
     of ~39.7 min  in HLM.[2] The tert-butyl amide resists hydrolysis, forcing metabolism through slower CYP450 oxidative pathways.
    
  • AMB-FUBINACA (Methyl Ester): Exhibits rapid instability. The methyl ester is a high-affinity substrate for carboxylesterases (CES), leading to a half-life often < 5 minutes in plasma or liver preparations. The primary metabolite is the carboxylic acid hydrolysis product, which is often inactive.

Visualizing the Structure-Metabolism Relationship (SMR)

SMR_Pathways cluster_tail Tail Modification Effect Compound Indazole-3-Carboxamide (Parent) Oxidation CYP450 Oxidation (Slow/Intermediate) Compound->Oxidation Amide Linker (e.g., AB, ADB) Hydrolysis CES Hydrolysis (Rapid) Compound->Hydrolysis Ester Linker (e.g., AMB, MDMB) Stable Hydroxylated Metabolites (Active/Inactive) Oxidation->Stable Unstable Carboxylic Acid (Inactive) Hydrolysis->Unstable Pentyl Pentyl Chain (Rapid ω-OH) Pentyl->Oxidation Fluoro 5-Fluoro Chain (Slower Defluorination) Fluoro->Oxidation Reduced CLint

Figure 1: Decision tree for metabolic fate based on structural motifs. Amide linkers funnel compounds toward slower oxidative pathways, while ester linkers shunt them toward rapid hydrolysis.

Experimental Protocol: HLM Metabolic Stability Assay

To replicate the data cited above, use this self-validating protocol. This workflow ensures differentiation between CYP-mediated and non-CYP-mediated (e.g., CES) clearance.

Reagents & Preparation
  • Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration (Corning or equivalent).[3]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH.[3]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard (IS): Deuterated analog (e.g., AB-PINACA-d4) or structural analog (e.g., Diazepam).

Workflow Diagram

HLM_Protocol Step1 Pre-Incubation 37°C, 5 min (Substrate + HLM + Buffer) Step2 Initiation Add NADPH Regen System Step1->Step2 Control Control: No NADPH (Assess non-CYP hydrolysis) Step1->Control Parallel Arm Step3 Sampling Timepoints 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Termination Add Ice-Cold ACN + IS Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step HLM incubation workflow. The "No NADPH" control is critical for distinguishing esterase activity (which does not require NADPH) from CYP450 activity.

Calculation of Intrinsic Clearance

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining substrate vs. time.




Validation Criteria:

  • Positive Control: Verapamil or Dextromethorphan must show

    
     within 20% of historical lab mean.
    
  • Negative Control: Substrate without NADPH should show <10% loss over 60 min (unless the compound is an ester susceptible to CES).

References

  • Wohlfarth, A., et al. (2015). Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. AAPS Journal.[4] Link

  • Carlier, J., et al. (2021).[2] Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals.[2][3][5][6] Link

  • Andersson, M., et al. (2017). Distinguishing intake of new synthetic cannabinoids ADB-PINACA and 5F-ADB-PINACA with human hepatocyte metabolites and high-resolution mass spectrometry.[2][7][8] Clinical Chemistry.[1][4][8] Link

  • Diao, X., et al. (2016). Metabolic stability and metabolite characterization of the synthetic cannabinoid 5F-AMB in human liver microsomes and hepatocytes.[7] Forensic Toxicology.[1][2][3][5] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.